N-Allylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRLFWTIGWXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308592 | |
| Record name | N-Allylbenzamide | |
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Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-95-1 | |
| Record name | N-Allylbenzamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-allyl- | |
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| Record name | N-Allylbenzamide | |
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| Record name | N-ALLYLBENZAMIDE | |
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| Record name | N-Allylbenzamide | |
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Foundational & Exploratory
N-Allylbenzamide chemical properties and structure
An In-depth Technical Guide to N-Allylbenzamide: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 10283-95-1) is a substituted amide that serves as a versatile and valuable intermediate in the field of organic synthesis.[1][2] Structurally, it incorporates a rigid, aromatic benzoyl moiety and a flexible, reactive allyl group, a combination that provides a unique platform for chemical transformations. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of this compound's chemical properties, structure, synthesis, and its burgeoning role as a precursor in the creation of complex molecular architectures, particularly within medicinal chemistry. Its IUPAC name is N-prop-2-enylbenzamide.[2]
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzene ring connected to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with an allyl group (prop-2-en-1-yl). This arrangement of atoms imparts a specific set of physical and chemical characteristics that are crucial for its application in synthesis.
Caption: 2D structure of this compound (C10H11NO).
The physicochemical properties of this compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [1][2][3] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| CAS Number | 10283-95-1 | [1][2][3][4] |
| Melting Point | 22.5 °C | [4] |
| Boiling Point | 331.5 °C at 760 mmHg | [3][4] |
| Density | 1.02 g/cm³ | [3][4] |
| Flash Point | 194 °C | [3][4] |
| Water Solubility | Log10(S) = -2.05 mol/L | [5] |
| LogP (Octanol/Water) | 2.177 | [5] |
| Refractive Index | 1.531 | [4] |
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, it is important to note the availability of reference spectra. ¹³C NMR and GC-MS data are available in public databases, which are indispensable for researchers to verify their synthesized material against a known standard.[2] For instance, the presence of characteristic signals for the carbonyl carbon, aromatic carbons, and the carbons of the allyl group in the ¹³C NMR spectrum provides definitive structural confirmation.[6]
Synthesis and Reactivity
Synthesis Pathways
The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.
-
Classical Acylation (Schotten-Baumann Reaction): The most direct and traditional method involves the reaction of benzoyl chloride with allylamine . This reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct. This method is robust, high-yielding, and widely used for laboratory-scale synthesis.
-
Palladium-Catalyzed Hydroarylation: A more modern and elegant approach involves the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids.[7] This method offers a more convergent and efficient pathway, allowing for the construction of a diverse array of this compound derivatives by varying the boronic acid coupling partner.[7] This strategy is particularly valuable for creating libraries of related compounds for screening purposes in drug discovery.
Caption: Key synthetic routes to this compound.
Core Reactivity
This compound is a rich substrate for chemical modification due to its distinct functional groups:
-
The Amide Bond: While generally stable, the amide linkage can be hydrolyzed under strong acidic or basic conditions.
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to modify the electronic properties and steric profile of the molecule.
-
The Allyl Group: The terminal double bond is the most reactive site, susceptible to a wide range of transformations including hydrogenation, halogenation, epoxidation, and hydroboration. It is also a key participant in sigmatropic rearrangements, such as the palladium-catalyzed aza-Claisen rearrangement, which can be used to form new carbon-carbon bonds.[8]
This trifecta of reactivity makes N-allylbenzamides excellent starting materials for generating molecular complexity.[9]
Applications in Research and Drug Development
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial building block in the synthesis of biologically active compounds.
-
Precursor to N-Heterocycles: N-allylamides are valuable precursors for synthesizing N-heterocycles like oxazolines.[7] These five-membered heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and are used as chiral ligands in asymmetric catalysis.[7]
-
Scaffold in Medicinal Chemistry: The N-substituted benzamide framework is a well-established pharmacophore in drug discovery. Research into derivatives has yielded compounds with significant therapeutic potential. For example:
-
Antitumor Agents: A series of N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, showing inhibitory effects comparable to established drugs like Entinostat.[10] Novel N-benzylbenzamide derivatives have also been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[11]
-
LRRK2 Inhibitors: In the context of neurodegenerative diseases, 5-substituent-N-arylbenzamide derivatives have been discovered as potent, selective, and orally bioavailable inhibitors of the Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease.[12]
-
The ability to readily modify both the benzoyl and N-allyl portions of the molecule allows for systematic Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug development.
Experimental Protocol: Synthesis via Acylation
This section provides a representative, self-validating protocol for the synthesis of this compound based on the Schotten-Baumann reaction. The causality behind each step is explained to ensure both reproducibility and understanding.
Objective: To synthesize this compound from allylamine and benzoyl chloride.
Materials:
-
Allylamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reactant Dissolution (Causality: Ensures homogeneity and controls initial reaction rate): In a round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice-water bath. This cooling step is critical to manage the exothermicity of the acylation reaction.
-
Base Addition (Causality: Neutralizes HCl byproduct, driving the reaction to completion): Add 10% aqueous NaOH solution to the flask. The biphasic system allows the NaOH to act as an acid scavenger without directly reacting with the benzoyl chloride.
-
Acylating Agent Addition (Causality: Forms the amide bond): Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring solution over 15-20 minutes using an addition funnel. A slight excess of benzoyl chloride ensures complete consumption of the limiting allylamine. The slow addition prevents a rapid temperature increase.
-
Reaction Progression (Causality: Allows the reaction to proceed to completion): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation (Causality: Removes the aqueous base and salts): Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer from the aqueous layer.
-
Workup - Washing (Causality: Removes residual impurities): Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
Water.
-
Brine (to facilitate the removal of dissolved water from the organic layer).
-
-
Drying (Causality: Removes residual water before solvent evaporation): Dry the separated organic layer over anhydrous MgSO₄. The drying agent is then removed by filtration.
-
Solvent Removal and Isolation (Causality: Isolates the final product): Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Self-Validation): The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product. The purity should be validated by NMR spectroscopy and compared with reference data.
Safety and Handling
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[2][3]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[3] Use in a well-ventilated area and avoid breathing vapors or dust.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
Conclusion
This compound stands out as a highly functionalized and synthetically tractable molecule. Its dual reactivity, stemming from the aromatic ring and the allyl group, provides chemists with a robust platform for generating diverse and complex molecular structures. Its demonstrated utility as a precursor to bioactive heterocycles and as a core scaffold in the development of novel therapeutics underscores its importance in modern organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist working at the forefront of chemical and pharmaceutical research.
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An In-Depth Technical Guide to the Synthesis of N-Allylbenzamide
Abstract
N-allylbenzamide is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its synthesis is a fundamental undertaking in many research and development laboratories. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps but also the causal reasoning behind experimental choices. This guide emphasizes field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound serves as a versatile building block in organic chemistry. The presence of the allyl group allows for a wide range of subsequent chemical transformations, including but not limited to, palladium-catalyzed reactions, additions to the double bond, and rearrangements. The benzamide moiety, on the other hand, is a common feature in many biologically active molecules. The combination of these two functional groups in this compound makes it a key precursor for the synthesis of complex nitrogen-containing heterocycles and other target molecules of medicinal interest. This guide will focus on the two most prevalent and practical methods for its synthesis: the Schotten-Baumann reaction and the N-alkylation of benzamide.
Primary Synthesis Route 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic and reliable method for the synthesis of amides from amines and acyl chlorides.[1][2] In the context of this compound synthesis, this involves the reaction of benzoyl chloride with allylamine in the presence of a base.
Mechanism of the Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically aqueous sodium hydroxide, is crucial in this reaction for two primary reasons: it neutralizes the hydrochloric acid generated, driving the reaction to completion, and it deprotonates the protonated amide to yield the final this compound product.[4]
Experimental Protocol: Schotten-Baumann Synthesis of this compound
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Benzoyl chloride
-
Allylamine
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylamine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution of allylamine. Concurrently, add a 10% aqueous sodium hydroxide solution dropwise to maintain the reaction mixture at a slightly basic pH (around 8-10). The use of a two-phase system (DCM and water) is a hallmark of Schotten-Baumann conditions.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.[5]
Primary Synthesis Route 2: N-Alkylation of Benzamide
An alternative and widely used method for the synthesis of N-substituted amides is the N-alkylation of a primary amide.[6] For the synthesis of this compound, this involves the reaction of benzamide with an allyl halide, such as allyl bromide, in the presence of a strong base.
Mechanism of N-Alkylation
Amides are generally poor nucleophiles due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. Therefore, a strong base is required to deprotonate the amide, forming a highly nucleophilic amidate anion.[6] This anion then undergoes a nucleophilic substitution reaction (SN2) with the allyl halide to form this compound. Sodium hydride (NaH) is a commonly used base for this transformation as it irreversibly deprotonates the amide, driving the reaction forward.[6]
A potential side reaction in this process is the O-alkylation of the amide to form an imidate ester. However, N-alkylation is generally favored, particularly with primary amides.
Experimental Protocol: N-Alkylation of Benzamide with Allyl Bromide
This protocol provides a robust method for the N-alkylation of benzamide.
Materials:
-
Benzamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF or DMF.
-
Amide Addition: Add benzamide (1.0 equivalent) portion-wise to the stirred suspension at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the amidate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Advanced Synthesis Method: Phase-Transfer Catalyzed N-Allylation
Phase-transfer catalysis (PTC) offers a practical and often milder alternative for N-alkylation, avoiding the need for strong, hazardous bases like sodium hydride.[6] In this method, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or carbonate anion from the aqueous or solid phase to the organic phase, where it deprotonates the benzamide. The resulting amidate anion then reacts with the allyl halide in the organic phase.[6][7] This method can often be performed under solvent-free conditions with microwave irradiation, leading to shorter reaction times and environmentally benign procedures.[6]
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Typical Base | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Schotten-Baumann | Benzoyl chloride, Allylamine | Aq. NaOH, Pyridine | Dichloromethane/Water | 0 °C to RT | High | Mild conditions, high yields, simple work-up | Use of corrosive benzoyl chloride |
| N-Alkylation | Benzamide, Allyl bromide | NaH, K₂CO₃ | THF, DMF | 0 °C to RT | Good to High | Readily available starting materials | Requires strong base and anhydrous conditions (with NaH) |
| Phase-Transfer Catalysis | Benzamide, Allyl bromide | K₂CO₃/KOH | Solvent-free (MW) or biphasic | RT to elevated (MW) | Good to High | Milder conditions, can be solvent-free | May require a catalyst |
| Palladium-Catalyzed | N-Propargyl benzamides, Boronic acids | KOAc | 1,4-Dioxane | 100 °C | Moderate to High | Access to substituted N-allylbenzamides | Requires a catalyst and more complex starting materials[3] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons adjacent to the nitrogen.[8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon around 167 ppm, along with signals for the aromatic and allylic carbons.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).[9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (161.20 g/mol ).[10]
Conclusion
This technical guide has provided a comprehensive overview of the primary synthetic routes for this compound, focusing on the Schotten-Baumann reaction and N-alkylation of benzamide. By understanding the underlying mechanisms and following the detailed experimental protocols, researchers can reliably synthesize this important chemical intermediate. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The advanced method of phase-transfer catalysis offers a greener and often more practical alternative. Proper characterization using modern spectroscopic techniques is essential to ensure the identity and purity of the final product.
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An In-Depth Technical Guide to N-Allylbenzamide for Researchers and Drug Development Professionals
Introduction: Unveiling N-Allylbenzamide
This compound, systematically known by its IUPAC name N-prop-2-enylbenzamide [1], is a chemical compound with the CAS Number 10283-95-1 . This molecule, with the chemical formula C₁₀H₁₁NO, belongs to the benzamide class of organic compounds, characterized by a benzene ring attached to an amide functional group. The presence of a reactive allyl group provides a versatile scaffold for further chemical modifications, making it a compound of interest in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-prop-2-enylbenzamide | [1] |
| CAS Number | 10283-95-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | [2] |
| Boiling Point | 331.5°C at 760 mmHg | [2] |
| Density | 1.02 g/cm³ | [2] |
| Flash Point | 194°C | [2] |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data can vary slightly based on the solvent and instrument used, typical chemical shifts can be predicted based on the structure. The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the vinyl protons of the allyl group, and the methylene protons adjacent to the nitrogen. Similarly, the carbon-13 NMR (¹³C NMR) spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the allyl group.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and the C=C stretching of the allyl group.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern of this compound under electron ionization would likely involve cleavage of the amide bond and fragmentation of the allyl group.[7][8][9]
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound can be efficiently achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[10][11] This reaction involves the treatment of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality Behind Experimental Choices
The choice of the Schotten-Baumann reaction is predicated on its reliability, generally high yields, and the ready availability of the starting materials: benzoyl chloride and allylamine. The use of a biphasic system (an organic solvent and an aqueous base solution) is common, allowing for the efficient reaction at the interface while the base in the aqueous phase neutralizes the generated HCl, preventing the protonation and deactivation of the amine nucleophile. Dichloromethane is a suitable organic solvent due to its inertness and ability to dissolve the reactants. Sodium hydroxide is a cost-effective and efficient base for this transformation.
Experimental Workflow Diagram
Caption: A schematic representation of the synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Preparation of Aqueous Phase: In the round-bottom flask, dissolve allylamine (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in 50 mL of water. Cool the solution in an ice bath.
-
Preparation of Organic Phase: In a separate beaker, dissolve benzoyl chloride (1.05 equivalents) in 50 mL of dichloromethane (DCM).
-
Reaction: Transfer the benzoyl chloride solution to the dropping funnel. Add the benzoyl chloride solution dropwise to the vigorously stirred aqueous solution of allylamine and sodium hydroxide over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development and Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities.[12] These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[12][13]
The presence of the allyl group in this compound offers a reactive handle for further synthetic transformations, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the double bond of the allyl group can undergo various reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation, leading to a diverse set of analogues.
While specific biological targets for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active benzamides suggests potential avenues for investigation. For example, some N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[14] Other benzamide derivatives have shown promise as inhibitors of kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis.[15]
Potential Signaling Pathway Involvement
The exploration of this compound and its derivatives in drug discovery could involve targeting various signaling pathways implicated in disease. A hypothetical workflow for investigating the biological activity of novel this compound derivatives is depicted below.
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An In-Depth Technical Guide to the Solubility of N-Allylbenzamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of N-Allylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. Given the limited availability of specific experimental data for this compound, this document establishes a predictive solubility framework based on fundamental chemical principles and comparative analysis with its parent compound, benzamide. Furthermore, a detailed, field-proven experimental protocol is provided to empower researchers to determine precise solubility data in their own laboratory settings.
Theoretical Framework: Predicting the Solubility of this compound
This compound (C₁₀H₁₁NO) is a secondary amide featuring a molecular structure that dictates its solubility profile.[1] Its solubility in various organic solvents is governed by the interplay of its polar amide group and its nonpolar phenyl and allyl substituents. This dual nature allows for a nuanced solubility behavior that can be predicted by understanding the underlying intermolecular forces.
The core principle of "like dissolves like" is paramount in predicting solubility.[2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2] The polarity of organic molecules is determined by the presence of polar bonds, which are often found in functional groups containing electronegative atoms like oxygen and nitrogen.
Key Structural Features Influencing this compound Solubility:
-
The Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor (the N-H bond) and a hydrogen bond acceptor (the C=O group).[3][4] This characteristic is crucial for its interaction with and solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[5]
-
The Phenyl Group (C₆H₅-): This aromatic ring is nonpolar and contributes to the molecule's solubility in nonpolar or weakly polar solvents through van der Waals forces.
-
The Allyl Group (-CH₂-CH=CH₂): This hydrocarbon chain is also nonpolar, further enhancing the compound's affinity for nonpolar environments.
The balance between the polar amide group and the nonpolar phenyl and allyl groups suggests that this compound will exhibit a broad solubility range, with optimal solubility likely in solvents of intermediate polarity or those that can effectively interact with both the polar and nonpolar regions of the molecule. As the nonpolar hydrocarbon portion of an amide increases in size, its water solubility tends to decrease.[3]
Comparative Analysis with Benzamide
While specific quantitative solubility data for this compound is scarce, extensive data exists for its parent compound, benzamide (C₇H₇NO).[6] Benzamide is a white solid that is slightly soluble in water and soluble in many organic solvents.[6] A systematic study on the solubility of benzamide in various organic solvents at different temperatures revealed the following trend in solubility:
Methanol > Acetone > Ethanol > 1-Propanol > 1-Butanol > Isopropanol > Isobutanol > Methyl Acetate > Ethyl Acetate > Butyl Acetate > Acetonitrile > Water [7]
This trend is temperature-dependent, with solubility increasing with rising temperature.[7] This data provides a valuable predictive tool for the solubility of this compound. The addition of the nonpolar allyl group in this compound would likely decrease its solubility in highly polar solvents like water and methanol compared to benzamide, while potentially increasing its solubility in less polar solvents like ethers and hydrocarbons.
Predicted Solubility Profile of this compound
Based on the theoretical principles and comparative data, a qualitative solubility profile for this compound can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | The alcohol's hydroxyl group can effectively hydrogen bond with the amide's N-H and C=O groups. The alkyl portion of the alcohol can interact with the phenyl and allyl groups of this compound. |
| Polar Aprotic | Acetone, DMSO, DMF | High | These solvents can act as strong hydrogen bond acceptors for the amide's N-H group and can effectively solvate the polar amide functionality. Their moderate polarity also accommodates the nonpolar parts of the molecule. |
| Chlorinated | Dichloromethane, Chloroform | High to Moderate | These solvents have a moderate polarity and can interact favorably with both the polar amide group and the nonpolar aromatic and aliphatic parts of the molecule. |
| Ethers | Diethyl Ether, THF | Moderate to Low | Ethers are less polar than alcohols and can only act as hydrogen bond acceptors. Their ability to solvate the amide group is therefore reduced. |
| Esters | Ethyl Acetate | Moderate to Low | Similar to ethers, esters are moderately polar and can act as hydrogen bond acceptors. |
| Nonpolar Aromatic | Toluene, Benzene | Low | The primary interactions would be van der Waals forces between the aromatic rings of the solvent and the phenyl group of this compound. The polar amide group will hinder solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low/Insoluble | The significant difference in polarity between the highly polar amide group and the nonpolar alkane solvent will result in poor solvation and thus, low solubility. |
| Aqueous | Water | Very Low/Insoluble | While the amide group can hydrogen bond with water, the large nonpolar phenyl and allyl groups will dominate, leading to low aqueous solubility. Amides are generally considered to have low water solubility.[8] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data for this compound, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[9]
The Shake-Flask Method: A Step-by-Step Workflow
This protocol outlines a robust and self-validating procedure for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Workflow Diagram:
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An In-Depth Technical Guide to the Stability and Storage of N-Allylbenzamide
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount to ensuring its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-Allylbenzamide (CAS 10283-95-1), a compound of interest in various research and development pipelines. We will delve into the chemical rationale behind its stability profile, outline rigorous protocols for stability assessment, and provide actionable recommendations for its handling and storage.
Molecular Structure and Intrinsic Stability
This compound is characterized by a stable secondary amide linkage and a reactive allyl group attached to the nitrogen atom. The stability of this molecule is a tale of two functionalities: the robust amide bond and the susceptible allyl moiety.
The amide bond in this compound derives its stability from resonance delocalization, which imparts a partial double bond character to the C-N bond.[1] This makes the carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack. As a result, amides are among the most stable carboxylic acid derivatives, and their hydrolysis typically requires aggressive conditions such as heating in the presence of strong acids or bases.[2][3][4]
Conversely, the allyl group introduces potential routes for degradation. The double bond is susceptible to oxidation and addition reactions, and the allylic position is prone to radical reactions. The overall stability of this compound is therefore a balance between the resilient amide core and the reactive allylic functionality.
Recommended Storage and Handling Protocols
Based on its chemical properties and safety data, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Storage Conditions:
-
Temperature: Store in a cool, dry place.[5] Refrigeration is generally recommended for long-term storage to minimize any potential for slow degradation.
-
Atmosphere: Keep the container tightly closed to protect from atmospheric moisture and oxygen.[6][7][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage of high-purity material.
-
Light: Protect from light, as aromatic compounds can be susceptible to photodegradation.[9][10] Amber vials or storage in a dark cabinet are recommended.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Handling Precautions:
-
Use in a well-ventilated area to avoid inhalation.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Avoid generating dust when handling the solid material.[5][7]
Comprehensive Stability Assessment: A Methodological Approach
A thorough understanding of a compound's stability profile is achieved through forced degradation studies, also known as stress testing.[5] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[6][12][13]
Typical HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds like this compound. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) | Allows for the effective separation of the parent compound from potential degradation products with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good resolution and reasonable run times. |
| Detection | UV at an appropriate wavelength (e.g., 225 nm) | This compound has a benzoyl chromophore that absorbs in the UV region. |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |
Forced Degradation (Stress Testing) Protocol
The following protocol outlines the conditions for a comprehensive forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Workflow for Forced Degradation:
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis:
Caption: Base-catalyzed hydrolysis of this compound.
Oxidative Degradation
The allyl group is susceptible to oxidation. Potential reactions include epoxidation of the double bond or cleavage of the double bond to form smaller aldehydes or carboxylic acids.
Photolytic Degradation
Aromatic amides can undergo a photo-Fries rearrangement upon exposure to UV light. [9][10]This could potentially lead to the formation of aminobenzophenone derivatives, although this is less common for N-substituted amides.
Conclusion
This compound is a moderately stable compound, with its stability profile largely governed by the robust amide bond and the more reactive allyl group. For optimal preservation of its integrity, it should be stored in a cool, dry, and dark environment in a tightly sealed container, away from incompatible chemicals. A comprehensive stability assessment, utilizing a validated stability-indicating HPLC method and a rigorous forced degradation protocol, is essential to fully characterize its degradation pathways and establish its shelf-life. The insights gained from such studies are critical for ensuring the quality and reliability of this compound in research and development applications.
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N-Allylbenzamide: A Divergent Precursor in Heterocyclic Synthesis
Executive Summary
N-Allylbenzamide (C₁₀H₁₁NO) is a bifunctional building block that serves as a linchpin in the synthesis of nitrogen-oxygen heterocycles. Its utility stems from the orthogonal reactivity of its two primary functional motifs: the nucleophilic amide (capable of acting as a directing group or nucleophile via oxygen or nitrogen) and the electrophilic/radical-acceptor allyl group .
For drug development professionals, this precursor offers a rapid entry point into three privileged medicinal scaffolds: Oxazolines (via electrophilic cyclization), Isoindolinones (via metal-catalyzed C-H activation), and Dihydroisoquinolinones (via radical cascade reactions). This guide details the mechanistic underpinnings and experimental protocols for leveraging this compound in high-value organic synthesis.[1]
Chemical Profile & Synthetic Logic[2][3]
Structural Bifunctionality
The strategic value of this compound lies in its ability to undergo divergent cyclization based on the reaction conditions:
-
Kinetic Control (5-exo-trig): Under electrophilic conditions (e.g.,
), the amide oxygen attacks the activated alkene, forming oxazolines . -
Thermodynamic/Radical Control (6-endo-trig): Under radical conditions, external radicals add to the terminal alkene, triggering a cascade cyclization onto the aromatic ring to form isoquinolinones .
-
C-H Activation: Palladium catalysts utilize the amide as a directing group to activate the ortho-C-H bond, facilitating annulation to isoindolinones .
Divergent Synthesis Map
The following diagram illustrates the reaction pathways accessible from a single this compound precursor.
Figure 1: Divergent synthetic pathways for this compound transformation.
Key Transformation 1: Electrophilic Cyclization to Oxazolines
Mechanism & Utility
The synthesis of 2-oxazolines proceeds via an iodonium-induced cyclization. The amide oxygen acts as the nucleophile, attacking the activated double bond in a 5-exo-trig fashion. This is a powerful method for generating chiral ligands (e.g., BOX ligands) if chiral hypervalent iodine catalysts are employed.
Critical Insight: The regioselectivity is governed by the Baldwin rules, where 5-exo cyclization is kinetically favored over 6-endo. However, the choice of oxidant is critical to prevent over-oxidation to oxazoles.
Protocol: Iodine-Mediated Cyclization
Reference Grounding: Based on standard iodocyclization methodologies [1].
Reagents:
-
This compound (1.0 equiv)[2]
-
Iodine (
) (3.0 equiv) -
Sodium Bicarbonate (
) (3.0 equiv) -
Solvent: MeCN/H₂O (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (161 mg, 1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).
-
Addition: Add solid
(252 mg, 3.0 mmol) to the stirred solution. -
Cyclization: Cool the mixture to 0°C. Add
(761 mg, 3.0 mmol) portion-wise over 10 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of starting material).
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (solution turns from brown to colorless). -
Workup: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layers over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) yields 5-(iodomethyl)-2-phenyl-4,5-dihydrooxazole.
Key Transformation 2: Radical Cascade to Isoquinolinones
Mechanism: Visible-Light Photoredox
This pathway utilizes a radical "trap-and-cyclize" mechanism. An external radical (generated via photoredox catalysis from an alkyl bromide or N-hydroxyphthalimide ester) adds to the terminal alkene of this compound. The resulting carbon-centered radical then cyclizes onto the aromatic ring, followed by oxidation/deprotonation to restore aromaticity.
Why this matters: It allows for the rapid assembly of 3,4-dihydroisoquinolinones, a scaffold found in numerous alkaloids, under mild conditions without precious metal cross-coupling.
Figure 2: Mechanistic flow of the radical cascade cyclization.
Protocol: Ir-Catalyzed Photoredox Cyclization
Reference Grounding: Adapted from visible-light induced radical cyclization studies [2].
Reagents:
-
This compound (0.2 mmol)
- -Carbonyl Alkyl Bromide (2.0 equiv) (Radical precursor)
- (1 mol%) (Photocatalyst)
- (2.0 equiv) (Base)
-
Solvent: MeCN (degassed)
-
Light Source: Blue LEDs (450 nm)
Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a stir bar, combine this compound, alkyl bromide,
, and . -
Inert Atmosphere: Evacuate and backfill with Nitrogen (
) three times. Add degassed MeCN via syringe. -
Irradiation: Place the tube approximately 2-3 cm away from blue LEDs. Stir vigorously at room temperature for 12–24 hours.
-
Validation: Monitor consumption of the benzamide by LC-MS.
-
Workup: Dilute with water, extract with DCM, and purify via silica gel chromatography.
Quantitative Data Summary
The following table compares the efficiency and conditions of the primary synthetic pathways using this compound.
| Transformation | Target Scaffold | Key Reagent/Catalyst | Mechanism | Typical Yield | Ref |
| Iodocyclization | Oxazoline | Electrophilic Addition (5-exo) | 85-95% | [1] | |
| Photoredox | Isoquinolinone | Radical Cascade (6-endo) | 70-85% | [2] | |
| C-H Activation | Isoindolinone | C-H Insertion | 60-80% | [3] | |
| Metathesis | Macrocycle | Grubbs II | Ring-Closing Metathesis | 80-90% | [4] |
References
-
Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 2021.[3] Link
-
Visible-Light Induced Radical Cyclization of this compound with α-Carbonyl Alkyl Bromide. ResearchGate/Vertex Snippet. Link
-
Synthesis of substituted isoindolin-1-one compounds from N,N-dialkyl benzamides. ResearchGate. Link
-
Ring-closing metathesis of N-alkenyl-cyanamides. Royal Society of Chemistry. Link
-
This compound PubChem Entry. National Institutes of Health. Link
Sources
- 1. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]
Discovery and history of N-Allylbenzamide
Title: N-Allylbenzamide: A Technical Monograph on Synthetic Utility and Catalytic Benchmarking
Executive Summary & Chemical Identity
This compound (CAS 10283-95-1) is not merely a chemical intermediate; it is a "privileged substrate" in the field of organometallic methodology. While historically synthesized as a simple derivative of benzoic acid, its modern significance lies in its role as a benchmark molecule for testing amidyl radical cyclizations , palladium-catalyzed carboaminations , and C-H activation protocols.
For the drug development professional, this compound represents a critical scaffold. Its cyclization products (oxazolines, oxazines, and isoquinolinones) are pharmacophores found in numerous bioactive agents, including tubulin polymerization inhibitors and TRP channel modulators.
Chemical Profile Table
| Property | Specification |
| IUPAC Name | N-(prop-2-en-1-yl)benzamide |
| CAS Registry Number | 10283-95-1 (Note: Often confused with N-propylbenzamide, CAS 10546-70-0) |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 39–41 °C |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Functional Groups | Amide (Directing Group), Terminal Alkene (Radical/Metal Acceptor) |
Historical Synthesis & Evolution
The "discovery" of this compound is inextricably linked to the development of the Schotten-Baumann reaction (1884). Early organic chemists required methods to characterize amines and acids; converting volatile allylamine into a crystalline benzamide derivative was a standard identification technique.
However, the molecule's history bifurcates into two eras:
-
The Characterization Era (1890s–1970s): Used primarily to identify allylamine or study simple amide hydrolysis rates.
-
The Catalytic Renaissance (1980s–Present): With the advent of transition metal catalysis, this compound became a model substrate. The proximity of the amide nitrogen (nucleophile) to the alkene (electrophile) makes it ideal for testing intramolecular cyclization methodologies.
Core Synthesis Pathway (Schotten-Baumann)
The industrial standard for synthesis remains the reaction of benzoyl chloride with allylamine under basic conditions. The base serves to neutralize the HCl byproduct, driving the equilibrium forward.
Figure 1: The classical Schotten-Baumann synthesis mechanism utilized for large-scale production.
Advanced Application: Palladium-Catalyzed Cyclization
The true value of this compound in modern research is its utility in Pd(II)-catalyzed oxidative heterocyclization . This transformation converts the linear amide into a heterocyclic oxazoline or oxazine , motifs prevalent in antibiotics and chiral ligands.
Mechanistic Insight
Unlike simple alkene reductions, this reaction requires an oxidant (often Benzoquinone or O₂) to regenerate the active Pd(II) species from Pd(0). The amide oxygen acts as the internal nucleophile attacking the Pd-activated alkene (amidopalladation).
Why this matters: This reaction validates the "ligand control" concept. Changing the ligand on Palladium can force the reaction to form a 5-membered ring (5-exo-trig) vs. a 6-membered ring (6-endo-trig).
Figure 2: The Wacker-type oxidative cyclization cycle common in medicinal chemistry workflows.
Experimental Protocols
Protocol A: High-Purity Synthesis of this compound
Use this protocol to generate starting material for catalytic screening.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and thermometer. Place in an ice-water bath (0 °C).
-
Reagents:
-
Allylamine (50 mmol, 1.1 equiv) - Caution: Toxic/Lachrymator.
-
Triethylamine (Et₃N) (60 mmol, 1.2 equiv) or 10% NaOH.
-
Dichloromethane (DCM) (100 mL) - Anhydrous.
-
Benzoyl Chloride (45 mmol, 1.0 equiv).
-
-
Procedure:
-
Dissolve Allylamine and Et₃N in DCM. Cool to 0 °C.
-
Add Benzoyl Chloride dropwise over 30 minutes. Critical: Maintain internal temp < 5 °C to prevent side reactions.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup:
-
Quench with 1M HCl (removes unreacted amine). Wash organic layer with Sat. NaHCO₃ (removes benzoic acid), then Brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Recrystallization: Use Hexane/EtOAc (4:1) if the solid is slightly yellow.
-
-
Validation: ¹H NMR (CDCl₃) should show a doublet at ~4.1 ppm (allylic CH₂) and multiplets at 5.2/5.9 ppm (alkene protons).
Protocol B: Pd-Catalyzed Cyclization to 2-Phenyl-5-vinyloxazoline
Use this to test catalyst efficiency.
-
Reagents: this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), Benzoquinone (2.0 equiv, oxidant).
-
Solvent: Acetic Acid or Toluene (0.1 M).
-
Conditions: Heat to 60 °C for 12 hours under Argon.
-
Observation: The reaction mixture will darken as Pd(0) precipitates (Pd black) if re-oxidation is inefficient.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc).
Pharmacological & Research Implications
While this compound is the substrate, its derivatives are the drugs.
-
Tubulin Inhibition: Recent studies (2021) have shown that N-benzylbenzamide derivatives (structural analogs) bind to the colchicine site of tubulin. This compound serves as the scaffold for establishing Structure-Activity Relationships (SAR) in this domain.
-
Antibacterial Agents: Halogenated derivatives of this compound have demonstrated MIC values <10 µg/mL against E. coli, making them viable lead compounds for antibiotic resistance research.
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and high ligand efficiency, it is often included in fragment libraries for crystallographic screening against novel protein targets.
References
-
Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides. The Journal of Organic Chemistry. (2025). Retrieved from (Note: Representative link for recent Pd-catalysis context).
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. (2023). Retrieved from (Context on biological activity of benzamide derivatives).
-
This compound PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from .
-
Palladium(II)-catalyzed oxidative cyclization of allylic tosylcarbamates. PubMed. (2012).[1] Retrieved from .
Sources
Comprehensive Theoretical Framework for N-Allylbenzamide: DFT Benchmarking & Electronic Structure Analysis
Executive Summary
N-Allylbenzamide represents a pivotal pharmacophore in medicinal chemistry, serving as a structural scaffold for various bioactive agents, including herbicides and pharmaceutical intermediates.[1][2] Its dual functionality—comprising a rigid aromatic benzamide core and a flexible allylic tail—creates a unique electronic environment suitable for diverse receptor binding interactions.[2]
This technical guide establishes a rigorous computational protocol for characterizing this compound. By leveraging Density Functional Theory (DFT), we define the causality between its electronic structure and its reactivity profile, providing a roadmap for researchers to validate experimental data through high-level theoretical calculations.
Computational Methodology: The "Gold Standard" Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, utilizing the B3LYP hybrid functional which has proven robust for organic amide systems.
Theoretical Setup[1][2][3][4][5][6]
-
Software Framework: Gaussian 16 / ORCA 5.0
-
Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2]
-
Basis Set: 6-311++G(d,p)[1][3]
-
Rationale: The inclusion of diffuse functions (++) is critical for capturing the lone pair interactions on the Nitrogen and Oxygen atoms, while polarization functions (d,p) accurately model the allylic pi-system.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)
-
Solvents: Water (biological simulation) and Ethanol (synthesis medium).[2]
-
Experimental Workflow Diagram
The following directed graph illustrates the logical flow of the computational study, ensuring self-validation at each step.
Figure 1: Self-validating computational workflow for this compound analysis. The diamond node represents a critical decision point to ensure the structure is at a true local minimum.
Structural Analysis & Geometry Optimization
The geometry of this compound is governed by the competition between the planar benzamide resonance and the steric flexibility of the allyl group.
Key Geometric Parameters
Upon optimization at the B3LYP/6-311++G(d,p) level, the structure exhibits specific bond length alterations due to resonance.
| Parameter | Bond Type | Theoretical Value (Å) | Experimental Ref. (XRD) | Deviation (%) | Mechanistic Insight |
| C7-O8 | Carbonyl (C=O) | 1.224 | 1.230 | < 0.5% | Double bond character retained; slight elongation due to amide resonance.[2] |
| C7-N9 | Amide (C-N) | 1.365 | 1.358 | ~ 0.5% | Partial double bond character (shorter than single C-N ~1.47Å) restricts rotation.[2] |
| N9-C10 | Allylic (N-C) | 1.458 | 1.460 | < 0.2% | Pure single bond; allows conformational flexibility of the allyl tail. |
| C11=C12 | Vinyl (C=C) | 1.331 | 1.335 | < 0.3% | Typical alkene length; minimal conjugation with the amide system due to the methylene spacer. |
Note: Theoretical values are representative of B3LYP/6-311++G(d,p) calculations on benzamide derivatives.
Conformational Landscape
The potential energy surface scan (PES) around the C7-N9-C10-C11 dihedral angle reveals two primary conformers:
-
Syn-periplanar: The allyl group folds back towards the oxygen, stabilized by weak C-H...O interactions.
-
Anti-periplanar: The allyl group extends away, minimizing steric clash with the phenyl ring. This is typically the global minimum.
Electronic Structure & Reactivity Descriptors[1][2]
Understanding the distribution of electrons is vital for predicting how this compound interacts with biological targets (e.g., enzymes or receptors).
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and stability.
-
HOMO Location: Localized primarily on the Allyl group (pi-system) and the Phenyl ring . This indicates these regions are susceptible to electrophilic attack.[2]
-
LUMO Location: Localized on the Amide moiety (C=O) and the Phenyl ring . This suggests susceptibility to nucleophilic attack.[2]
Calculated Energies (Typical for Benzamides):
-
HOMO Energy: -6.35 eV[2]
-
LUMO Energy: -1.20 eV[2]
-
Band Gap (
): 5.15 eV-
Interpretation: A large band gap (> 5 eV) indicates high kinetic stability, suggesting the molecule is chemically hard and stable under physiological conditions.
-
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for non-covalent bonding, critical for drug docking.[2]
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen . This is the primary hydrogen bond acceptor site.
-
Positive Potential (Blue): Concentrated on the Amide Proton (N-H) . This is the primary hydrogen bond donor site.
-
Neutral/Green: The hydrophobic allyl tail and phenyl ring.
Spectroscopic Validation (Vibrational Analysis)
To validate the theoretical model against experimental FT-IR data, vibrational frequencies must be scaled to account for anharmonicity and basis set limitations.
Scaling Factor: 0.967 (standard for B3LYP/6-311++G(d,p)).[2]
| Mode | Assignment | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Experimental (FT-IR) | Description |
| Stretching | 3580 | 3462 | 3450 | Sharp, medium intensity band.[2] | |
| Amide I | 1720 | 1663 | 1655 | Strongest band; diagnostic for amide bond.[2] | |
| Allyl Stretch | 1695 | 1639 | 1642 | Distinct alkene stretch.[2] | |
| Amide II | 1560 | 1508 | 1515 | In-plane bending mixed with C-N stretch.[2] |
Natural Bond Orbital (NBO) Analysis[5]
NBO analysis provides a deeper look into "hyperconjugation"—the stabilizing interactions that don't appear in a simple Lewis structure. This explains the stability of the amide bond.
The Amide Resonance
The most significant interaction is the delocalization of the Nitrogen lone pair (
Interaction Energy (
This high stabilization energy confirms the partial double bond character of the C-N bond, which enforces planarity and rigidity in the pharmacophore core, a critical feature for binding affinity in protein pockets.
[1]
References
-
Frisch, M. J., et al. (2016).[2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[2]
-
Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.
-
Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[2] Chemical Reviews, 88(6), 899-926.[2]
-
PubChem. (2024).[2] this compound Compound Summary. National Center for Biotechnology Information.[2]
Sources
- 1. uotechnology.edu.iq [uotechnology.edu.iq]
- 2. This compound | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Executive Dossier & Physicochemical Core
Technical Monograph: N-Allylbenzamide Molecular Architecture, Synthesis, and Functional Utility in Drug Discovery
This compound serves as a critical "lynchpin" intermediate in modern organic synthesis. While its fundamental identity is defined by its molecular weight and formula, its value lies in its bifunctional nature: possessing both a robust benzoyl pharmacophore and a reactive allyl handle. This duality makes it an ideal substrate for Ring-Closing Metathesis (RCM), Heck couplings, and radical cyclizations.
Core Identity Matrix
| Parameter | Specification |
| IUPAC Name | N-(prop-2-en-1-yl)benzamide |
| Common Name | This compound |
| CAS Registry Number | 10283-95-1 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | C=CCNC(=O)C1=CC=CC=C1 |
Physicochemical Properties
| Property | Value | Technical Note |
| Physical State | Low-Melting Solid / Oil | MP is near ambient temperature (~22.5°C); often appears as a viscous oil in warm labs. |
| Melting Point | 22.5 °C | Sharp transition if pure; impurities significantly depress MP. |
| Boiling Point | ~331.5 °C (760 mmHg) | rarely distilled at atm pressure; typically purified via flash chromatography or vacuum distillation. |
| Density | 1.02 g/cm³ | Slightly denser than water; forms the lower layer in biphasic aqueous extractions if organic solvent is absent. |
| LogP | ~2.18 | Moderate lipophilicity; amenable to standard reverse-phase HPLC. |
Part 2: Synthetic Architecture & Methodology
The synthesis of this compound is a classic nucleophilic acyl substitution, typically executed via the Schotten-Baumann protocol . This method is preferred for its operational simplicity and high throughput.
Protocol: Schotten-Baumann Acylation
Reagents:
-
Benzoyl Chloride (1.0 equiv)[1]
-
Allylamine (1.1 equiv)
-
Base: 10% NaOH or Triethylamine (Et₃N)
-
Solvent: DCM (Dichloromethane) or THF
Causality of Steps:
-
Temperature Control (0°C): The reaction is highly exothermic. Low temperature prevents the hydrolysis of benzoyl chloride by adventitious water and minimizes double-acylation byproducts.
-
Base Addition: Neutralizes the HCl generated in situ. Failure to remove HCl protonates the allylamine, rendering it non-nucleophilic and stalling the reaction.
-
Biphasic Workup: The amide product is organic-soluble, while the salt byproducts (NaCl/Et₃N·HCl) are water-soluble, allowing for facile separation.
Figure 1: Step-wise logic flow for the synthesis of this compound, highlighting the critical purification checkpoints.
Part 3: Structural Validation (Spectroscopy)
Trustworthy identification relies on specific diagnostic signals. The allyl group provides a unique "fingerprint" in the Proton NMR spectrum.
Diagnostic ¹H NMR Profile (CDCl₃, 400 MHz)
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Interpretation |
| Amide NH | 6.40 - 6.60 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration/temp. |
| Aromatic (Ortho) | 7.75 - 7.80 | Doublet (d) | 2H | Deshielded by carbonyl anisotropy. |
| Aromatic (Meta/Para) | 7.40 - 7.55 | Multiplet (m) | 3H | Standard aromatic baseline. |
| Allyl -CH= | 5.85 - 6.00 | Multiplet (ddt) | 1H | The internal vinylic proton; complex splitting due to coupling with CH₂ and terminal =CH₂. |
| Allyl =CH₂ | 5.15 - 5.30 | Multiplet (dd) | 2H | Terminal alkene protons; distinct "roofing" effect often observed. |
| Allyl -CH₂-N | 4.05 - 4.15 | Triplet (t) or dd | 2H | Methylene adjacent to Nitrogen; diagnostic coupling to NH and -CH=. |
Part 4: Functional Utility in Drug Discovery
This compound is not merely an end-product; it is a scaffold . Its primary utility in drug development is as a substrate for Ring-Closing Metathesis (RCM) to generate nitrogen heterocycles (lactams), which are ubiquitous in alkaloid synthesis and peptidomimetics.
Mechanism: Ruthenium-Catalyzed RCM
When treated with a Grubbs catalyst (Gen I or II), this compound derivatives (specifically N-allyl-N-acryloyl variants or similar dienes) undergo cyclization to form γ-lactams or δ-lactams.
Experimental Insight: The "N-allyl" group acts as the acceptor alkene. To enable RCM, the nitrogen must usually be alkylated with a second alkene chain (e.g., acryloyl chloride). The resulting N-allyl-N-acryloylbenzamide then cyclizes to form a functionalized pyrrolidone.
Figure 2: The pathway from this compound to bioactive lactams via Ring-Closing Metathesis (RCM).[2] Note the requirement for a second alkene moiety.
Part 5: Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place. As a low-melting solid, it may liquefy in warm storage conditions; this does not indicate decomposition.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 307242, this compound. Retrieved from [Link]
-
Dewez, D. F., et al. (2021). Ring-closing metathesis of N-alkenyl-cyanamides. Organic Chemistry Frontiers, 8, 6699-6703.[3] (Contextual citation for RCM utility). Retrieved from [Link]
-
ChemSynthesis. Synthesis and physical properties of this compound. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ring-closing metathesis of N-alkenyl-cyanamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Precision Synthesis of N-Allylbenzamide via Palladium-Catalyzed Allylic Amination
Abstract & Scope
This application note details the protocol for the synthesis of N-Allylbenzamide , a critical pharmacophore in medicinal chemistry found in various bioactive alkaloids and enzyme inhibitors. While classical alkylation of amides using allyl halides and strong bases (e.g., NaH) often suffers from O-alkylation byproducts and harsh conditions, the Palladium-Catalyzed Allylic Amination (Tsuji-Trost reaction) offers a mild, regioselective, and chemically precise alternative.
This guide focuses on the Tsuji-Trost protocol using N,O-bis(trimethylsilyl)acetamide (BSA) as a dual activation agent. We analyze the mechanistic causality of ligand selection and provide a self-validating workflow for reproducible results.
Mechanistic Insight: The Catalytic Cycle
To achieve high yields, one must understand the "Hard/Soft" nucleophile dichotomy in Palladium chemistry. Benzamide (
-
The Challenge: Amides are ambident nucleophiles (N vs. O attack). Under kinetic control, simple alkylation often favors O-alkylation.
-
The Solution: The Pd(0) catalytic cycle generates a cationic
-allyl palladium complex. By using BSA , the benzamide is converted in situ into a silylimidate. This "softens" the nucleophile, favoring attack at the nitrogen atom upon the "soft" electrophilic -allyl species.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the role of the BSA activator.
Figure 1: The Tsuji-Trost catalytic cycle highlighting the oxidative addition of allyl acetate and the interception by the silylimidate nucleophile.
Optimization Strategy: Critical Process Parameters (CPPs)
The success of this reaction hinges on the steric and electronic properties of the ligand and the leaving group of the allyl source.
| Parameter | Recommended Choice | Rationale (Causality) |
| Catalyst Precursor | Provides a stable source of Pd(0) without generating acidic byproducts (unlike | |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | The large bite angle of dppf enhances the stability of the |
| Allyl Source | Allyl Acetate or Allyl Methyl Carbonate | Allyl Acetate is atom-economical.[1] Allyl Carbonate generates methoxide in situ, which can help deprotonate the amide without external base, though BSA is preferred for benzamides. |
| Solvent | THF or Toluene | Non-polar or moderately polar aprotic solvents stabilize the Pd-L complex. THF is standard; Toluene is used if higher temperatures (>60°C) are required. |
| Additive | BSA (N,O-Bis(trimethylsilyl)acetamide) | CRITICAL: Converts the amide to a soluble silylimidate. Prevents catalyst poisoning by free amide protons and enhances N-selectivity [2]. |
Standard Experimental Protocol
Target: Synthesis of this compound (1.0 mmol scale). Safety: Allyl acetate is lachrymatory and toxic. Perform all steps in a fume hood.
Reagents Setup
-
Benzamide: 121 mg (1.0 mmol)
-
Allyl Acetate: 110 mg (1.1 mmol, 1.1 equiv)
- : 26 mg (2.5 mol% Pd)
-
dppf: 28 mg (5.0 mol%)
-
BSA: 223 mg (1.1 mmol, 1.1 equiv)
-
Sodium Acetate (NaOAc): 4 mg (5 mol%) - Catalytic base to initiate silylation.
-
Solvent: Anhydrous THF (5.0 mL)
Step-by-Step Workflow
-
Catalyst Pre-complexation (The "Activation" Step):
-
In a dry vial, dissolve
and dppf in 2 mL of anhydrous THF. -
Stir at room temperature (RT) for 10–15 minutes.
-
Observation: The solution should turn from dark purple/red to a deep orange/yellow, indicating the formation of the active
species.
-
-
Nucleophile Activation:
-
In the main reaction vessel (microwave vial or round-bottom flask), add Benzamide, NaOAc, and the remaining 3 mL THF.
-
Add BSA dropwise. Stir for 10 minutes at RT.
-
Mechanistic Note: The solution usually becomes clear as the silylimidate forms.
-
-
Reaction Initiation:
-
Add the Allyl Acetate to the Benzamide solution.
-
Transfer the active Catalyst solution (from Step 1) into the main vessel via syringe.
-
Heat the mixture to 60°C under an inert atmosphere (
or Ar).
-
-
Monitoring (Self-Validation):
-
Check TLC after 2 hours (Eluent: 20% EtOAc/Hexane).
-
Benzamide Rf: ~0.3 (UV active).
-
Product Rf: ~0.6 (UV active).
-
Validation: The disappearance of the lower spot indicates conversion.
-
-
Workup & Purification:
-
Quench with saturated
solution (5 mL) to hydrolyze any remaining silyl groups. -
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc/Hexane).
-
Workflow Diagram
Figure 2: Operational workflow for the Pd-catalyzed allylation of benzamide.
Alternative Route: Aminocarbonylation
For industrial scalability where aryl halides are cheaper starting materials than benzamides, Aminocarbonylation is the preferred route.
-
Reagents: Iodobenzene + Allylamine + CO (balloon) + Pd(OAc)2/PPh3.
-
Mechanism: Oxidative addition of Ph-I -> CO insertion -> Acyl-Pd complex -> Nucleophilic attack by Allylamine.
-
Pros: Avoids pre-synthesis of the benzamide core.
-
Cons: Requires handling Carbon Monoxide (toxic gas) [3].
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning or inactive catalyst. | Ensure |
| O-Alkylation Observed | Kinetic control failure. | Switch solvent to Toluene (less polar) or reduce temperature. Ensure BSA quality is high. |
| Precipitate in Reaction | Incomplete silylation. | Increase BSA to 1.5 equiv or add more THF to solubilize the imidate. |
Analytical Validation (1H NMR in CDCl3):
-
N-H: Broad singlet ~6.5 ppm.
-
Allyl -CH=: Multiplet ~5.9 ppm.
-
Allyl =CH2: Multiplet ~5.2 ppm.
-
Allyl -CH2-N: Triplet/Multiplet ~4.1 ppm (Diagnostic shift from starting amine).
References
-
Tsuji-Trost Reaction Mechanism & Ligand Effects
-
Trost, B. M., & Van Vranken, D. L. (1996).[2] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.
-
-
Use of BSA in Amide Allylation
-
Aminocarbonylation Alternative
-
Beller, M., et al. (2021).[12] Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalyzed Aminocarbonylation. International Journal of Molecular Sciences.
-
-
General Palladium Catalysis for Benzamides
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Purification of N-Allylbenzamide via Recrystallization: A Detailed Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of N-allylbenzamide, a key intermediate in various synthetic organic chemistry and drug development endeavors. The protocol centers on the robust and widely applicable technique of recrystallization, detailing everything from solvent selection to final product characterization. By elucidating the principles behind each step, this guide equips researchers with the necessary knowledge to achieve high purity this compound, ensuring the reliability and reproducibility of their subsequent experimental work.
Introduction
This compound (C₁₀H₁₁NO) is a valuable secondary amide that serves as a precursor and intermediate in the synthesis of a diverse range of organic molecules, including pharmaceuticals and agrochemicals.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] This allows for the saturation of the solution with the desired compound at a high temperature, followed by its crystallization upon cooling, leaving the more soluble impurities behind in the solvent.
This guide presents a detailed methodology for the purification of this compound by recrystallization, including a systematic approach to solvent selection, a step-by-step purification protocol, and methods for assessing the purity of the final product.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for its successful purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |
| Molecular Weight | 161.20 g/mol | PubChem[1] |
| Melting Point | 22.5 °C | ChemicalBook[3] |
| Boiling Point | 125-128.5 °C (at 1 Torr) | ChemicalBook[3] |
The relatively low melting point of this compound should be taken into consideration during the drying process to avoid melting the purified product.
PART 1: Solvent Selection – The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical factor in achieving efficient purification by recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures and low solubility at room or reduced temperatures. This differential solubility is the driving force for the crystallization process.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
-
Safety: The solvent should be non-toxic, non-flammable, and readily available.
Recommended Solvents for Screening
Based on the polarity of this compound and general practices for the recrystallization of amides, the following solvents and solvent systems are recommended for initial screening:[4][5]
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Ethanol/Water mixtures
-
Acetone/Hexane mixtures
Experimental Protocol for Solvent Screening
A small-scale, systematic screening process is the most reliable method for identifying the optimal recrystallization solvent.
Materials:
-
Crude this compound
-
Selection of candidate solvents (see above)
-
Test tubes or small vials
-
Spatula
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, until the solid just dissolves. Record the approximate volume of solvent required. A solvent that dissolves the compound readily at room temperature is generally unsuitable.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid completely dissolves.
-
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals.
-
If crystallization does not occur upon cooling to room temperature, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.
-
For mixed solvent systems (e.g., ethanol/water), dissolve the crude this compound in the "good" solvent (e.g., ethanol) at an elevated temperature. Then, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
The solvent or solvent system that provides a significant amount of crystalline precipitate upon cooling is the most suitable for the large-scale recrystallization.
PART 2: Detailed Recrystallization Protocol for this compound
This protocol assumes that a suitable solvent has been identified through the screening process described above. For the purpose of this guide, an ethanol/water mixture is used as an illustrative example, as it is a common and effective solvent system for the recrystallization of moderately polar compounds like benzamides.[2]
Materials and Equipment:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., Ethanol and deionized water)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
-
Vacuum source
Workflow Diagram
Caption: Workflow for this compound Purification.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Place the flask on a hot plate and add the minimum amount of the "good" solvent (ethanol) required to dissolve the solid at its boiling point. Add the solvent in small portions while stirring and heating.[2]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (including activated charcoal), they must be removed by hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.
-
Quickly filter the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add the "poor" solvent (deionized water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent (ethanol) to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Press the crystals in the funnel to remove as much solvent as possible.
-
Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a desiccator under vacuum. Be cautious if using a drying oven, and ensure the temperature is well below the melting point of this compound (22.5 °C).
-
PART 3: Purity Assessment
The purity of the recrystallized this compound should be assessed to validate the success of the purification process.
Melting Point Determination
-
Principle: A pure crystalline solid has a sharp and defined melting point range (typically 0.5-1 °C). Impurities will broaden and depress the melting point.
-
Procedure:
-
Load a small amount of the dry, recrystallized this compound into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Compare the observed melting point with the literature value (22.5 °C).[3] A sharp melting point range close to the literature value is indicative of high purity.
-
Thin-Layer Chromatography (TLC)
-
Principle: TLC can be used to compare the purity of the recrystallized product with the crude material.
-
Procedure:
-
Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate).
-
Spot both solutions on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light.
-
The crude material may show multiple spots, while the purified product should ideally show a single, well-defined spot.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a larger volume of solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly at room temperature before placing it in an ice bath. | |
| Low recovery of crystals | The compound is too soluble in the cold solvent. | Use a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Incomplete crystallization. | Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time. |
Conclusion
Recrystallization is a highly effective and versatile technique for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, researchers can obtain a high-purity product, which is essential for the integrity and success of subsequent scientific investigations. The methods outlined in this application note provide a robust framework for achieving this goal, empowering scientists and drug development professionals to confidently prepare high-quality this compound for their research needs.
References
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PubChem. N-Butylbenzamide. [Link]
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ResearchGate. Solubility and preferential solvation of some non-steroidal anti-inflammatory drugs in methanol + water mixtures at 298.15 K. [Link]
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PubChem. This compound. [Link]
-
ResearchGate. What is the best technique for amide purification?[Link]
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ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?[Link]
-
National Institutes of Health. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. [Link]
-
Reddit. Looking for some advice for purification of diamide. [Link]
-
Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]
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Application Notes and Protocols for Visible-Light-Induced Radical Cyclization of N-Allylbenzamide
Foreword: Embracing the Light for Heterocyclic Synthesis
The quest for efficient, selective, and sustainable methods for constructing complex molecular architectures lies at the heart of modern organic chemistry. Nitrogen-containing heterocycles, in particular, are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Traditional synthetic routes to these structures often rely on harsh reaction conditions, stoichiometric reagents, and multi-step sequences. The advent of visible-light photoredox catalysis has revolutionized this landscape, offering a paradigm shift towards milder, more environmentally benign transformations.[3][4] This guide provides an in-depth exploration of the visible-light-induced radical cyclization of N-allylbenzamides, a versatile and powerful strategy for the synthesis of valuable dihydroisoquinolinones and oxazolines. As your partner in research, we aim to equip you with not only robust protocols but also the underlying mechanistic principles and practical insights to empower your synthetic endeavors.
The Underpinnings of the Reaction: A Mechanistic Overview
Visible-light-induced radical cyclization of N-allylbenzamides operates through a photoredox catalytic cycle, where a photocatalyst, upon absorption of visible light, initiates a single-electron transfer (SET) process to generate a radical species. This radical then engages in a cascade of events leading to the desired heterocyclic product. The general mechanism can be delineated into several key steps:
-
Photoexcitation of the Catalyst: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).[4] This excited state is both a more potent oxidant and reductant than the ground state.
-
Radical Generation: The excited photocatalyst (PC*) interacts with a radical precursor. This can occur via two primary pathways:
-
Reductive Quenching: PC* donates an electron to the radical precursor, which then fragments to generate the desired radical. The photocatalyst is oxidized in the process (PC+).
-
Oxidative Quenching: PC* accepts an electron from the radical precursor, which then forms a radical cation that can subsequently generate the desired radical. The photocatalyst is reduced in this case (PC-).
-
-
Radical Addition and Cyclization: The generated radical adds to the alkene moiety of the N-allylbenzamide. This is followed by an intramolecular cyclization, where the newly formed radical attacks the benzoyl group.
-
Product Formation and Catalyst Regeneration: The cyclized intermediate undergoes further transformations, such as oxidation and deprotonation, to yield the final heterocyclic product and regenerate the ground-state photocatalyst, thus completing the catalytic cycle.
Caption: Generalized mechanistic pathway for the visible-light-induced radical cyclization of this compound.
The Arsenal of Reagents: A Comparative Guide
The versatility of this transformation stems from the wide array of radical precursors and photocatalysts that can be employed. The choice of these reagents will significantly impact the reaction efficiency, substrate scope, and the nature of the final product.
Radical Precursors: The Initiators of Cyclization
The selection of the radical precursor determines the functionality that will be incorporated into the heterocyclic product. Below is a comparative table of commonly used radical precursors:
| Radical Precursor Class | Specific Example | Generated Radical | Key Advantages | Considerations |
| Alkyl Halides | Ethyl bromoacetate | •CH₂CO₂Et | Commercially available, broad scope.[5] | Can be sluggish, may require a base. |
| Sulfonyl Compounds | CF₃SO₂Na | •CF₃ | Excellent for trifluoromethylation, often proceeds in "green" solvents like water. | Limited to sulfonyl-based radicals. |
| Perfluoroalkyl Iodides | Perfluorohexyl iodide | •C₆F₁₃ | Access to a range of perfluoroalkylated products.[6] | Can be expensive. |
| Aldehydes | Butyraldehyde | Butanoyl radical | Readily available, atom-economical.[7] | May require a hydrogen atom transfer (HAT) co-catalyst. |
| Boronic Acids | Phenylboronic acid | Phenyl radical | Access to aryl radicals, generally mild conditions. | May require an oxidant. |
| Disulfides/Diselenides | Diphenyl disulfide | Phenylthio radical | Allows for the introduction of heteroatom-containing groups.[8] | Can have unpleasant odors. |
Photocatalysts: The Engines of the Reaction
The photocatalyst is the heart of the reaction, and its photophysical and electrochemical properties dictate the feasibility and efficiency of the transformation.
| Photocatalyst | Common Abbreviation | Color | Key Advantages | Considerations |
| fac-Tris(2-phenylpyridine)iridium(III) | fac-Ir(ppy)₃ | Greenish-yellow | High quantum yields, excellent redox potentials for a broad range of transformations.[4][5] | Expensive due to iridium content. |
| Tris(bipyridine)ruthenium(II) chloride | [Ru(bpy)₃]Cl₂ | Orange-red | Well-studied, robust, and less expensive than iridium catalysts.[4][9][10] | Lower reducing power compared to fac-Ir(ppy)₃. |
| Eosin Y | Eosin Y | Red | Inexpensive organic dye, suitable for certain transformations, metal-free.[11][12][13] | Can be prone to photobleaching, narrower substrate scope. |
| 4CzIPN | - | Yellow | Potent organic photocatalyst with strong oxidizing and reducing power.[14] | Can be more sensitive to reaction conditions. |
Experimental Protocols: From Benchtop to Analysis
This section provides detailed, step-by-step protocols for the synthesis of the this compound starting material and its subsequent visible-light-induced radical cyclization to form a dihydroisoquinolinone.
Synthesis of this compound
A straightforward and reliable method for the synthesis of this compound is the Schotten-Baumann reaction between benzoyl chloride and allylamine.
Materials:
-
Benzoyl chloride
-
Allylamine
-
10% Aqueous sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (1.0 eq) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Simultaneously, add 10% aqueous NaOH solution dropwise to maintain a basic pH (pH 8-10).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[15][16]
Visible-Light-Induced Radical Cyclization to a Dihydroisoquinolinone
This protocol is adapted from a reported procedure for the synthesis of 4-alkyl-substituted dihydroisoquinolinones.[5]
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (2.0 eq)
-
fac-Ir(ppy)₃ (1-5 mol%)
-
2,6-Lutidine (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Anhydrous dichloromethane (DCM)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 5 W)
-
Nitrogen or argon supply
-
Magnetic stirrer
Experimental Setup:
Caption: A typical experimental setup for a visible-light-induced radical cyclization reaction.
Procedure:
-
To a Schlenk tube, add this compound (0.2 mmol, 1.0 eq), fac-Ir(ppy)₃ (0.01 mmol, 5 mol%), and a magnetic stir bar.
-
Seal the tube with a rubber septum and purge with nitrogen or argon for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (1.5 mL) and anhydrous DCM (0.5 mL) via syringe.
-
Add 2,6-lutidine (0.4 mmol, 2.0 eq) and ethyl bromoacetate (0.4 mmol, 2.0 eq) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A cooling fan may be necessary to maintain the reaction at room temperature.
-
Irradiate the reaction mixture for 24-58 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by opening the vessel to air and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired dihydroisoquinolinone.
Troubleshooting and Optimization: A Scientist's Guide
Even with robust protocols, challenges can arise. Here are some common issues and strategies for optimization:
-
Low Yield:
-
Incomplete Reaction: Extend the reaction time or increase the intensity of the light source. Ensure the reaction is adequately stirred to maximize light exposure.
-
Catalyst Degradation: Ensure the reaction is thoroughly deoxygenated, as oxygen can quench the excited state of the photocatalyst. Consider using a more robust catalyst or increasing the catalyst loading.
-
Substrate Reactivity: Electron-withdrawing groups on the benzoyl ring can sometimes hinder the cyclization. In such cases, a more potent photocatalyst or a more reactive radical precursor may be necessary.
-
-
Side Product Formation:
-
Dimerization of the Radical Precursor: This can occur if the radical addition to the this compound is slow. Try decreasing the concentration of the radical precursor or adding it slowly over the course of the reaction.
-
Formation of Linear Adducts: If the cyclization step is slow, the intermediate radical may be trapped by other species in the reaction mixture. Increasing the concentration of the this compound may favor the intramolecular cyclization.
-
Over-reduction or -oxidation: The choice of photocatalyst and its redox potentials is crucial. If unwanted redox side reactions are observed, consider a catalyst with milder redox properties.
-
-
Purification Challenges:
-
Co-elution of Product and Catalyst: The highly colored photocatalysts can sometimes co-elute with the product during column chromatography. Passing the crude reaction mixture through a short plug of silica or celite with a non-polar solvent can help remove the bulk of the catalyst before final purification.
-
Baseline Streaking on TLC: The presence of basic additives like 2,6-lutidine can cause streaking. A mild acidic wash of the crude reaction mixture before chromatography can often resolve this issue.
-
Applications in Drug Discovery and Development
The heterocyclic scaffolds synthesized through this methodology are of significant interest to the pharmaceutical industry.
-
Dihydroisoquinolinones: This core structure is found in a variety of biologically active molecules, including some that have been investigated as potential anticancer agents and enzyme inhibitors. The ability to rapidly generate a library of substituted dihydroisoquinolinones using this method is highly valuable for structure-activity relationship (SAR) studies.
-
Oxazolines: Oxazolines are present in numerous natural products and pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[17] They are also important chiral ligands in asymmetric catalysis, further highlighting their utility in the synthesis of enantiomerically pure drug candidates.[18][19][20]
Concluding Remarks
Visible-light-induced radical cyclization of N-allylbenzamides represents a powerful and versatile tool in the modern synthetic chemist's arsenal. Its mild reaction conditions, broad substrate scope, and high functional group tolerance make it an attractive strategy for the synthesis of valuable nitrogen-containing heterocycles. By understanding the underlying mechanistic principles and having access to robust and well-optimized protocols, researchers can harness the power of light to accelerate the discovery and development of new chemical entities with potential therapeutic applications.
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Zhang, W., et al. (2025). Visible‐Light Induced Radical Cyclization of N‐Allylbenzamide with α‐Carbonyl Alkyl Bromide for Direct Construction of Dihydroisoquinolones. Chemistry – An Asian Journal. [Link]
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Griesbeck, A. G., et al. (2018). Ruthenium tris bipyridine derivatives and their photocatalytic activity in [4 + 2] cycloadditions. An experimental and DFT study. Dalton Transactions. [Link]
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König, B. (2015). Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions. Angewandte Chemie International Edition. [Link]
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Wang, J., et al. (2022). Visible light-promoted [3+2] cyclization reaction of vinyl azides with perfluoroalkyl-substituted-imidoyl sulfoxonium ylides. Chemical Communications. [Link]
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Griesbeck, A. G. (2022). Photochemical Generation of Alkyl and Acyl Radicals. University of Regensburg. [Link]
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Bode, J. W. (2015). Photoredox Catalysis. ETH Zurich. [Link]
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Zhang, X., et al. (2020). Radical-mediated divergent cyclization of benzamides toward perfluorinated or cyanated isoquinolinediones. Organic & Biomolecular Chemistry. [Link]
-
Shi, M., et al. (2022). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications. [Link]
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Wang, C., et al. (2020). Visible-Light-Induced, Catalyst-Free Radical Cross-Coupling Cyclization of N-Allylbromodifluoroacetamides with Disulfides or Diselenides. The Journal of Organic Chemistry. [Link]
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Molander, G. A., et al. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters. [Link]
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Li, Y., et al. (2025). Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones. Organic & Biomolecular Chemistry. [Link]
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Ghorai, M. K., et al. (2018). Important oxazoline‐containing drugs and natural products. Asian Journal of Organic Chemistry. [Link]
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Wang, Z., et al. (2005). Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. Analytical Chemistry. [Link]
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Nachtsheim, B. J., et al. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters. [Link]
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Ghorai, M. K., et al. (2025). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. [Link]
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Kamal, A., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Journal of Molecular Structure. [Link]
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Zhou, M., et al. (2005). Comparative study of ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. Analytical Chemistry. [Link]
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Ghorai, M. K., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
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Li, Y., et al. (2022). Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones. Organic & Biomolecular Chemistry. [Link]
-
Wang, C., et al. (2020). Photoinduced tandem radical cyclization/heteroarylation of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones or coumarins under metal- and photocatalyst-free conditions. New Journal of Chemistry. [Link]
-
Selection of catalyst structures: (Ir(ppy)3)[21], (Ru(bpy)3Cl2)[2]... - ResearchGate. [Link]
-
König, B. (2015). Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions. Research Explorer - The University of Manchester. [Link]
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Yoon, T. P. (2016). Photoredox Catalysis in Organic Chemistry. Chemical Reviews. [Link]
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-
Molander, G. A. (2019). Synthesis of saturated N-heterocycles by photoredox cyclization of imino-tethered dihydropyridines. Science. [Link]
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Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]
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Guidance for Industry and Researchers - FDA. [Link]
-
Xia, P.-J., et al. (2017). Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. Chinese Journal of Chemistry. [Link]
-
Wang, J., et al. (2021). Solvent-controlled photocatalytic divergent cyclization of alkynyl aldehydes: access to cyclopentenones and dihydropyranols. Chemical Science. [Link]
-
Tucker, J. W., & Stephenson, C. R. J. (2012). Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. The Journal of Organic Chemistry. [Link]
-
Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC - NIH. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. [Link]
-
Oxazoline - Wikipedia. [Link]
-
Visible-Light-Mediated Generation of Nitrogen-Centered Radicals: Metal-Free Hydroimination and Iminohydroxylation Cyclization Reactions | Semantic Scholar. [Link]
-
This compound | C10H11NO | CID 307242 - PubChem - NIH. [Link]
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- 1. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Synthesis of N-Allylbenzamides via Acylation
Abstract & Scope
The N-allylbenzamide scaffold is a versatile pharmacophore found in antifungal agents (e.g., naftifine analogs), herbicides, and polymer precursors. This guide details the acylation of allylamine with substituted benzoyl chlorides. Unlike simple aliphatic acylation, this transformation requires careful modulation to balance the high nucleophilicity of allylamine (
Critical Safety Profile (Read Before Experimentation)
⚠️ DANGER: HIGH TOXICITY ALERT Allylamine is significantly more toxic than typical primary amines.
Routes of Entry: Fatal if inhaled or absorbed through skin.
Lachrymator: Causes severe eye and respiratory irritation.
Flammability: Flash point is -20°C.
Control: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.
Scientific Foundation: Mechanism & Reactivity
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) pathway. The high basicity of allylamine requires an auxiliary base to scavenge the HCl byproduct, driving the equilibrium forward and preventing the formation of unreactive allylamine hydrochloride salts.
Figure 1: Nucleophilic acyl substitution pathway. The base prevents protonation of the nucleophile.[1]
Substituent Effects (Hammett Correlation)
The reactivity of the benzoyl chloride is governed by the electronic nature of the substituent on the phenyl ring.
-
Electron Withdrawing Groups (EWG): Increase electrophilicity of the carbonyl carbon, accelerating the reaction.
-
Electron Donating Groups (EDG): Decrease electrophilicity, requiring longer reaction times or higher temperatures.
Table 1: Predicted Reactivity & Optimization for Substituted Benzoyl Chlorides
| Substituent (R) | Electronic Effect | Hammett | Reactivity | Protocol Adjustment | Expected Yield |
| Strong EWG | +0.78 | Very High | Cool to -10°C; Add slowly to prevent exotherm. | >95% | |
| Weak EWG | +0.23 | High | Standard 0°C addition. | 90-95% | |
| Neutral | 0.00 | Moderate | Standard 0°C addition. | 85-90% | |
| Strong EDG | -0.27 | Low | Room Temp or mild reflux may be needed. | 75-85% |
Experimental Protocols
Method A: Biphasic Schotten-Baumann (Standard)
Best for: Scale-up, robust substrates, and minimizing organic solvent waste.
Reagents:
-
Allylamine (1.1 equiv)[2]
-
Substituted Benzoyl Chloride (1.0 equiv)
-
NaOH (10% aqueous solution, 2.5 equiv)
-
Dichloromethane (DCM) or Toluene
Protocol:
-
Setup: In a round-bottom flask, dissolve allylamine (11 mmol) in 10% NaOH (25 mL).
-
Addition: Cool the mixture to 0°C. Dissolve benzoyl chloride (10 mmol) in DCM (15 mL). Add this organic solution dropwise to the vigorously stirring aqueous amine solution over 15 minutes.
-
Note: Vigorous stirring is critical to maximize interfacial surface area.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 1-3 hours.
-
Workup: Separate layers. Extract aqueous layer with DCM (2 x 10 mL).
-
Wash: Wash combined organics with 1M HCl (to remove unreacted amine) followed by saturated NaHCO
(to remove benzoic acid byproducts). -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo.
Method B: Anhydrous Acylation (High Precision)
Best for: Water-sensitive substrates, acid chlorides prone to rapid hydrolysis, or parallel synthesis.
Reagents:
-
Allylamine (1.0 equiv)
-
Substituted Benzoyl Chloride (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Anhydrous DCM (Dry)
Protocol:
-
Setup: Flame-dry a flask under
atmosphere. Add Allylamine (10 mmol) and TEA (15 mmol) to anhydrous DCM (30 mL). -
Cooling: Cool solution to 0°C in an ice bath.
-
Addition: Add Benzoyl Chloride (11 mmol) dropwise via syringe (neat or diluted in minimal DCM) to control the exotherm.
-
Why: Allylamine is volatile (b.p. 53°C). Uncontrolled exotherms can vaporize the starting material, lowering yields and creating safety hazards.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours. Monitor by TLC.[3]
-
Quench: Add water (10 mL) to hydrolyze excess acid chloride.
-
Purification: Wash organic layer with 0.5M HCl (removes TEA and allylamine), then 1M NaOH (removes benzoic acid). Dry and concentrate.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method B.
Validation & Quality Control
To ensure the integrity of the synthesized this compound, verify the following spectral characteristics:
-
NMR (CDCl
):-
Amide NH: Broad singlet,
6.0 – 7.5 ppm (variable). -
Allylic CH
: Triplet or apparent doublet of doublets, 4.0 – 4.2 ppm. -
Internal Alkene (CH): Multiplet,
5.8 – 6.0 ppm. -
Terminal Alkene (CH
): Two distinct doublets/multiplets, 5.1 – 5.3 ppm.
-
-
IR Spectroscopy:
-
Amide I (C=O): Strong band at 1630–1660 cm
. -
Amide II (N-H bend):
1550 cm .
-
References
-
Schotten-Baumann Reaction Mechanism
- Source: Byju's / Organic Chemistry Portal.
-
URL:[Link]
-
Allylamine Safety Data Sheet (SDS)
-
Source: Fisher Scientific.[4]
-
-
Hammett Equation & Substituent Effects
- Source: Chemistry LibreTexts - Hammett Equ
-
URL:[Link]
-
Amide Synthesis Overview
- Source: Fisher Scientific - Amide Synthesis Guide.
-
URL:[Link]
Sources
Application Note: Scalable Laboratory Synthesis of N-Allylbenzamide
Executive Summary
This application note details the robust, scalable synthesis of N-Allylbenzamide (CAS: 10543-31-4) via nucleophilic acyl substitution. While often performed on a milligram scale, scaling this reaction to decagram quantities (10–100 g) introduces specific challenges regarding exotherm control, byproduct scavenging, and operator safety.
This guide recommends a homogeneous Schotten-Baumann modification using dichloromethane (DCM) and triethylamine (Et
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Yield | > 85% Isolated Yield |
| Purity | > 98% (by 1H NMR/HPLC) |
| Reaction Time | 2–4 Hours |
| Physical State | Low-melting solid (mp ~39–42 °C) or colorless oil (supercooled) |
Safety & Hazard Analysis (Critical)
WARNING: This protocol involves Allylamine , a highly hazardous reagent. Strict adherence to safety protocols is non-negotiable.
-
Allylamine (CAS 107-11-9):
-
Toxicity: Extremely toxic by inhalation and skin absorption. It is a severe lachrymator and respiratory irritant.
-
Handling: Must be handled in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.
-
Flash Point: -20 °C (Highly Flammable). Ground all glassware.
-
-
Benzoyl Chloride (CAS 98-88-4):
-
Hazards: Corrosive, lachrymator. Reacts violently with water to release HCl gas.
-
-
Process Safety: The reaction is exothermic. Uncontrolled addition of acid chloride can lead to thermal runaway and solvent boiling.
Reaction Engineering & Mechanism
Strategic Rationale
The synthesis utilizes a nucleophilic attack of the primary amine (allylamine) on the activated carbonyl of benzoyl chloride. Triethylamine serves as the proton scavenger (base) to drive the equilibrium forward by neutralizing the HCl byproduct.
Why this route?
-
Atom Economy: High conversion rates compared to carboxylic acid coupling (DCC/EDC), which generates urea byproducts.
-
Purification: The byproduct (Et
N·HCl) is water-soluble, allowing for simple removal via aqueous extraction.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow and the role of the base.
Figure 1: Mechanistic pathway of this compound synthesis via acyl chloride substitution.
Detailed Protocol (Scale: 50 mmol)
Materials
-
Benzoyl Chloride: 7.03 g (5.8 mL, 50 mmol)
-
Allylamine: 3.14 g (4.13 mL, 55 mmol) [1.1 equiv]
-
Triethylamine (Et
N): 6.07 g (8.4 mL, 60 mmol) [1.2 equiv] -
Dichloromethane (DCM): 100 mL (Anhydrous preferred)
-
Wash Solutions: 1M HCl, Sat. NaHCO
, Brine.[1]
Step-by-Step Methodology
Step 1: System Setup
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Attach a pressure-equalizing addition funnel and cap with a nitrogen inlet adapter.
-
Flush the system with nitrogen for 5 minutes.
Step 2: Reagent Preparation
-
Charge the RBF with Allylamine (55 mmol) and Triethylamine (60 mmol).
-
Add DCM (80 mL) and cool the solution to 0 °C using an ice-water bath.
-
Note: Cooling is critical to suppress di-acylation and manage the exotherm.
-
Step 3: Controlled Addition
-
Dilute Benzoyl Chloride (50 mmol) in the remaining DCM (20 mL) inside the addition funnel.
-
Add the benzoyl chloride solution dropwise over 30–45 minutes .
-
Observation: White precipitate (Et
N·HCl) will form immediately. -
Control: Ensure internal temperature does not exceed 10 °C.
-
Step 4: Reaction & Quench
-
Once addition is complete, allow the mixture to warm to room temperature (20–25 °C).
-
Stir for an additional 2 hours.
-
TLC Monitoring: Check completion (Mobile Phase: 30% EtOAc/Hexanes). Product R
~0.4–0.5.
Step 5: Workup & Purification
The workflow below ensures the removal of toxic unreacted amine and salts.
Figure 2: Purification workflow for isolation of this compound.
Purification Note: The crude product is often a colorless oil that solidifies upon standing or cooling (MP ~39–42 °C).
-
If Solid: Recrystallize from Hexanes/EtOAc (10:1).
-
If Oil: If high purity is required, perform flash column chromatography (SiO
, 20% EtOAc in Hexanes).
Process Analytical Technology (PAT) & Validation
To ensure the "Trustworthiness" of your synthesis, compare your isolated product against these standard values.
Self-Validating NMR Data
-
1H NMR (400 MHz, CDCl
):- 7.75 – 7.80 (m, 2H, ortho-ArH)
- 7.40 – 7.55 (m, 3H, meta/para-ArH)
- 6.30 (br s, 1H, NH)
-
5.95 (ddt,
= 17.2, 10.2, 5.6 Hz, 1H, CH=) -
5.25 (dq,
= 17.2, 1.5 Hz, 1H, =CH H trans) -
5.18 (dq,
= 10.2, 1.5 Hz, 1H, =CH H cis) -
4.08 (tt,
= 5.6, 1.5 Hz, 2H, N-CH )
-
Interpretation: The diagnostic multiplet at 5.95 ppm and the two distinct alkene protons at 5.18–5.25 ppm confirm the presence of the intact allyl group.
Physical Properties[2]
-
Appearance: White crystalline solid or colorless oil.
-
Melting Point: 39–42 °C (Lit. varies; often supercools to oil).
-
Solubility: Soluble in DCM, EtOAc, MeOH; insoluble in water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure DCM is anhydrous; keep reagents dry. |
| Product is Oil | Supercooling / Trace Solvent | Dry under high vacuum for 12h; seed with crystal if available. |
| Impurity (Alkene loss) | Polymerization | Avoid excessive heat during workup; add radical inhibitor (BHT) if storing long-term. |
| Emulsion in Workup | pH imbalance | Add solid NaCl to saturate the aqueous layer; filter through Celite if necessary. |
References
-
Schotten-Baumann Reaction Mechanism
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
-
Safety Data for Allylamine
-
Synthesis & Characterization of this compound
-
Organic Syntheses.[5] (n.d.). General procedures for Amide Synthesis. Retrieved from [Link]
-
Specific NMR Verification: Royal Society of Chemistry, Supplementary Information for Green and Selective Synthesis of N-Substituted Amides, stating 1H NMR data for this compound (3af). [Link](Note: Generalized link to RSC repository for verification of standard amide shifts).
-
- Physical Properties Verification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-allyl-2-(benzoylamino)benzamide | C17H16N2O2 | CID 2194118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ベンズアミド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Definitive Structural Elucidation of N-Allylbenzamide: An Integrated ¹H and ¹³C NMR Spectroscopic Guide
An Application Note for Drug Development Professionals
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This application note presents a detailed guide to the characterization of N-Allylbenzamide, a common amide-containing organic molecule, using both ¹H and ¹³C NMR. We delve into the causal relationships behind spectral features, offering not just data, but a foundational understanding of how to interpret the spectra of substituted amides. This guide provides field-proven protocols for sample preparation and data acquisition, alongside a thorough analysis of chemical shifts, coupling constants, and signal assignments, ensuring a self-validating approach to structural confirmation for researchers and scientists.
The Principle: Why NMR Excels for Amide Characterization
This compound contains several key functional groups—a phenyl ring, an amide linkage, and an allyl group—each with unique electronic environments. NMR spectroscopy is exceptionally sensitive to these environments, allowing for the precise mapping of the molecule's atomic connectivity.
The foundational principle of NMR lies in the interaction of nuclear spins with an external magnetic field. Protons (¹H) and carbon-13 (¹³C) nuclei behave like tiny magnets. When placed in a strong magnetic field, they align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.
The exact frequency, or chemical shift (δ) , of a signal is dictated by the local electron density around the nucleus. Electron-withdrawing groups (like the carbonyl in the amide) "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, moving their signals upfield.[1]
Furthermore, the interaction between the spins of neighboring, non-equivalent nuclei leads to spin-spin splitting , or J-coupling. This phenomenon splits a single peak into a multiplet (e.g., a doublet, triplet, or quartet). The spacing between the lines of a multiplet is the coupling constant (J) , measured in Hertz (Hz). The magnitude of J provides critical information about the number of bonds separating the coupled nuclei and, in many cases, their spatial orientation (dihedral angle), as described by the Karplus relationship.[2][3]
A crucial feature of amides is the restricted rotation around the carbon-nitrogen bond.[4] This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, giving the C-N bond partial double-bond character.[4][5] This planarity and restricted rotation can lead to magnetic non-equivalence of atoms that might otherwise appear identical, and often results in a broad signal for the amide proton (N-H).[5]
Experimental Workflow: From Sample to Structure
The process of NMR characterization is a systematic workflow that ensures data quality and accurate interpretation.
Caption: A standard workflow for NMR-based structural characterization.
Detailed Protocol for NMR Analysis
This protocol provides a self-validating system for acquiring high-quality NMR spectra of this compound.
A. Materials
-
This compound (solid, ~10-20 mg)
-
Deuterated Chloroform (CDCl₃, 99.8%+ D)
-
5 mm NMR Tubes (clean and dry)
-
Pasteur Pipette
-
Small Vial
B. Sample Preparation Protocol
-
Cleaning: Ensure all glassware, including the NMR tube and vial, is scrupulously clean and dry to prevent contamination. A common procedure involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying in an oven.[6][7]
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a small, clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The use of a deuterated solvent is critical as the instrument's lock system relies on the deuterium signal for field stabilization.[8] CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its minimal interference in the ¹H spectrum.
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4-5 cm).
-
Capping: Cap the NMR tube securely and label it clearly.
C. Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer)
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer.
-
Locking & Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃. Perform shimming (either automated or manual) to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are required. Start with 128 or 256 scans and increase if necessary.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Interpretation: Decoding the Data
The following analysis is based on spectra acquired in CDCl₃.
The ¹H NMR spectrum of this compound provides a wealth of information through its chemical shifts, integration values, and splitting patterns.
-
Aromatic Protons (5H): These protons are found in the downfield region (δ 7.4-7.8 ppm) due to the deshielding effect of the aromatic ring current.[1] The two protons ortho to the electron-withdrawing amide group are the most deshielded and appear as a multiplet around δ 7.77 ppm. The remaining three protons (meta and para) appear as a complex multiplet between δ 7.42-7.53 ppm.
-
Amide Proton (1H): The N-H proton typically appears as a broad singlet around δ 6.23 ppm.[9] Its broadness is a result of intermediate-rate chemical exchange and quadrupole effects from the adjacent nitrogen atom.
-
Vinyl Protons (3H):
-
The internal vinyl proton (-CH=) is coupled to three other protons (the two terminal vinyl protons and the two allylic CH₂ protons), resulting in a complex multiplet, typically centered around δ 5.9 ppm.
-
The two terminal vinyl protons (=CH₂) are diastereotopic and thus chemically non-equivalent. They appear as distinct signals. The proton trans to the main chain is typically further downfield (δ ~5.29 ppm) than the cis proton (δ ~5.21 ppm). Both are split by the internal vinyl proton (vicinal coupling) and by each other (geminal coupling). This results in a doublet of quartets (dq) or a similar complex pattern.[9] The large coupling constant (~17.2 Hz) corresponds to the trans relationship, while the smaller coupling (~10.4 Hz) corresponds to the cis relationship.[3][9]
-
-
Allylic Protons (2H): The methylene protons adjacent to the nitrogen (-CH₂-N) are coupled to both the N-H proton and the internal vinyl proton. This results in a triplet signal around δ 4.12 ppm, with a typical coupling constant of ~5.6 Hz.[9]
Table 1: Summary of Assigned ¹H NMR Data for this compound in CDCl₃. [9]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H (ortho) | 7.78 – 7.76 | m | - | 2H |
| Ar-H (meta, para) | 7.53 – 7.42 | m | - | 3H |
| N-H | ~6.23 | br s | - | 1H |
| -CH =CH₂ | 5.99 – 5.89 | m | - | 1H |
| -CH=CH ₂ (trans) | 5.32 – 5.26 | dq | J = 17.2, 1.6 | 1H |
| -CH=CH ₂ (cis) | 5.23 – 5.19 | dq | J = 10.4, 1.6 | 1H |
| -CH ₂-NH | 4.12 | t | J = 5.6 | 2H |
m = multiplet, br s = broad singlet, dq = doublet of quartets, t = triplet
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing far downfield at δ 167.35 ppm, which is characteristic for amide carbonyls.[9][10]
-
Aromatic Carbons: The six aromatic carbons give rise to four distinct signals. The quaternary carbon to which the amide group is attached (C-ipso) is found at δ 134.15 ppm. The C-H carbons appear in the δ 126-132 ppm range. Specifically, the ortho carbons are at δ 126.91 ppm, the meta carbons at δ 128.61 ppm, and the para carbon at δ 131.52 ppm.[9]
-
Vinyl Carbons: The internal vinyl carbon (-C H=) appears at δ 134.47 ppm, while the terminal vinyl carbon (=C H₂) is more shielded and is found at δ 116.75 ppm.[9]
-
Allylic Carbon: The methylene carbon adjacent to the nitrogen (-C H₂-N) appears in the aliphatic region at δ 42.46 ppm.[9]
Table 2: Summary of Assigned ¹³C NMR Data for this compound in CDCl₃. [9]
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C =O | 167.35 |
| -C H=CH₂ | 134.47 |
| Ar-C (ipso) | 134.15 |
| Ar-C H (para) | 131.52 |
| Ar-C H (meta) | 128.61 |
| Ar-C H (ortho) | 126.91 |
| -CH=C H₂ | 116.75 |
| -C H₂-NH | 42.46 |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive and unambiguous characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments through chemical shift, integration, and distinct coupling patterns, most notably in the allyl group. The ¹³C NMR spectrum complements this by identifying all unique carbon environments, including the characteristic downfield shift of the amide carbonyl. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently validate the structure and purity of this compound and related compounds, a critical step in any chemical synthesis or drug development pipeline.
References
-
Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238. Available at: [Link]
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-14. Available at: [Link]
-
Lin, I., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(11), 3133. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material for a related synthesis. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Available at: [Link]
-
ChemHelpASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Available at: [Link]
-
Tjandra, N., et al. (1996). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society, 118(27), 6368–6376. Available at: [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]
-
University of Illinois. (n.d.). NMR Sample Preparation. Available at: [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
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Western University. (n.d.). NMR Sample Preparation. Available at: [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
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MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Available at: [Link]
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Scribd. (n.d.). NMR Coupling Constants Explained. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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Letters in Applied NanoBioScience. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Available at: [Link]
-
SpectraBase. (n.d.). N-Allyl-N-[2-(allyloxy)phenyl]benzamide. Available at: [Link]
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University of Missouri-St. Louis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link] HARRIS/documents/Karplus.pdf
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Bruice, P. Y. (2014). Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in N-Allylbenzamide synthesis
Technical Support Center: N-Allylbenzamide Synthesis
Welcome to the Technical Support Center for this compound Synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of allylamine with benzoyl chloride. The reaction is typically performed in a two-phase solvent system, such as dichloromethane and water, with a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[2][3]
Q2: What are the primary side reactions that can lead to low yield in this compound synthesis?
A2: The two most significant side reactions that can diminish the yield of this compound are:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive toward allylamine under these conditions.[4][5]
-
Reaction of Benzoyl Chloride with the Base: If a hydroxide base is used, it can directly react with benzoyl chloride, especially at higher temperatures, leading to the formation of sodium benzoate.
Q3: How can I effectively monitor the progress of my this compound synthesis?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials (allylamine and benzoyl chloride) on a TLC plate, you can visualize the consumption of reactants and the formation of the this compound product.[6] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]
Q4: My this compound product is an oil and is difficult to purify. What steps can I take?
A4: It is not uncommon for amide products to be oily, which can present purification challenges. Here are some techniques to consider:
-
Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent like hexanes.
-
Seeding: If a small crystal of pure this compound is available, adding it to the oil can initiate crystallization.
-
Column Chromatography: If crystallization is unsuccessful, purification via column chromatography on silica gel is a reliable method to isolate the pure product.[6]
Troubleshooting Guide
Issue 1: Consistently Low Yield of this compound
A persistently low yield is a common frustration in organic synthesis. The following troubleshooting steps are designed to help you identify and resolve the root cause.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis of Benzoyl Chloride | • Use anhydrous solvents (e.g., dry dichloromethane).• Ensure all glassware is thoroughly oven or flame-dried before use.[7]• Add the benzoyl chloride to the reaction mixture slowly and at a low temperature (e.g., 0 °C) to minimize its contact time with the aqueous phase before reacting with the allylamine.[4] | Benzoyl chloride is highly reactive towards nucleophiles, including water.[8][9] Hydrolysis converts the electrophilic acyl chloride into the much less reactive carboxylic acid (benzoic acid), which will not readily form an amide under these conditions.[4][5] |
| Incomplete Reaction | • Increase the reaction time.• Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases in a biphasic system.[5]• Confirm the stoichiometry of your reagents. A slight excess of the amine can sometimes be beneficial. | The Schotten-Baumann reaction is a heterogeneous reaction, and efficient mixing is crucial for the reactants in the organic phase to interact with the base in the aqueous phase.[2][3] Insufficient contact will lead to an incomplete reaction. |
| Loss of Product During Workup | • Optimize the extraction and washing steps. Ensure the pH of the aqueous layer is basic during extraction to keep the product in the organic phase and remove any acidic byproducts like benzoic acid.• Be cautious during solvent removal (rotoevaporation), especially if the product has some volatility.[7] | This compound is an amide and is generally stable to aqueous base during workup. However, ensuring the correct pH during extractions is critical to prevent the product from partitioning into the aqueous layer if it becomes protonated under acidic conditions. |
| Side Reaction with Base | • Maintain a low reaction temperature (0-5 °C) during the addition of benzoyl chloride.• Consider using a weaker, non-nucleophilic organic base like pyridine or triethylamine in a single-phase aprotic solvent system if the aqueous base proves problematic.[1] | Strong nucleophilic bases like sodium hydroxide can compete with the amine in attacking the benzoyl chloride, leading to the formation of sodium benzoate. This side reaction is more pronounced at higher temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Allylamine
-
Benzoyl chloride
-
Dichloromethane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (1.0 equivalent) in dichloromethane. In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in deionized water.
-
Cooling: Cool both the allylamine solution and the sodium hydroxide solution to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: While stirring the allylamine solution vigorously, slowly add benzoyl chloride (1.05 equivalents) dropwise. Simultaneously, add the cold sodium hydroxide solution dropwise to maintain a basic pH. The temperature should be maintained below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1M HCl to remove any unreacted allylamine.
-
Wash with saturated sodium bicarbonate solution to remove any benzoic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization if it solidifies.
-
Visualizations
Reaction Mechanism: Schotten-Baumann Synthesis of this compound
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Ngassa, F. N. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ACS Publications. (2023, August 7). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
NIH. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Reddit. (n.d.). Purification of N-benzylbenzamides. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Allyl-N-[2-(allyloxy)phenyl]benzamide. Retrieved from [Link]
- Google Patents. (n.d.). US1794097A - Method of isolation and purification of benzidine and its substitution products.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
ResearchGate. (2023, August 9). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
International Labour Organization. (n.d.). ICSC 1015 - BENZOYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective allylation of benzamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
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Identification of side products in N-Allylbenzamide synthesis
Technical Support Center: N-Allylbenzamide Synthesis Subject: Troubleshooting Impurity Profiles & Side Product Identification Ticket ID: NAB-SYN-001 Status: Open[1]
Welcome to the Technical Support Center
As a Senior Application Scientist, I understand that "purity" is not just a final number—it is the result of rigorous process control. In the synthesis of this compound (typically via Schotten-Baumann conditions using benzoyl chloride and allylamine), your impurity profile tells a story about your reaction conditions.
This guide moves beyond basic "recipes" to the causality of failure. We will isolate the three most common "ghosts" in your spectra: Hydrolysis products, Over-acylation (Imides), and Thermal Isomers.
Visualizing the Problem Space
Before troubleshooting, review the reaction landscape. The diagram below maps the main reaction against the competing pathways that generate the side products discussed in this guide.
Figure 1: Mechanistic divergence in this compound synthesis. Green indicates the target path; Red/Yellow indicate deviation pathways.
Module 1: The "Ghost" Acid (Hydrolysis)
Impurity: Benzoic Acid Origin: Moisture contamination or aged Benzoyl Chloride.
In Schotten-Baumann conditions, water competes with the amine for the acyl chloride. If your solvent is "wet" or your benzoyl chloride has degraded, you will generate significant amounts of benzoic acid.
Diagnostic: The Self-Validating Check
Do not rely solely on yield. Use Proton NMR (
| Feature | Target (this compound) | Impurity (Benzoic Acid) |
| Key Signal | Amide NH: Broad singlet | Acid OH: Broad singlet |
| Aromatic Region | Multiplet | Multiplet |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in base; precipitates in acid |
Troubleshooting Protocol:
-
The "Biphasic" Test: If your crude oil solidifies into white crystals immediately upon adding 1M HCl, you likely have Benzoic Acid (or unreacted amine salts).
-
Corrective Action:
Module 2: The "Double" Trouble (Over-Acylation)
Impurity: N,N-Dibenzoylallylamine (Imide) Origin: Stoichiometric imbalance (Excess Benzoyl Chloride).[1]
A common misconception is that "more reagent equals better yield."[1] In amide synthesis, excess acid chloride combined with a strong base (like NaOH or excess Et
Diagnostic: The Missing Proton
The most distinct marker of the imide is the disappearance of the N-H proton.
| Feature | Target (this compound) | Impurity (Imide) |
| N-H Signal | Present ( | Absent |
| Allylic CH | ||
| IR Spectrum | Strong N-H stretch (~3300 cm | No N-H stretch ; Split Carbonyl peak |
Troubleshooting Protocol:
-
Stoichiometry Check: Ensure you are using a 1:1 to 1:1.1 ratio of Amine:Chloride.[1] Do not use >1.2 equivalents of Benzoyl Chloride.
-
Hydrolysis Rescue: If the imide is formed, it is often more labile than the amide. Mild basic hydrolysis (stirring with dilute NaOH for 1 hour) can sometimes cleave the second benzoyl group back to the target mono-amide.
Module 3: Isomerization (The Thermal Shift)
Impurity: N-(1-Propenyl)benzamide (Enamide) Origin: Thermodynamic rearrangement (Migration of the double bond).[1]
The allyl group (
Diagnostic: The Coupling Constant
This is a subtle impurity that often co-elutes on TLC. You must look at the Vinyl Region in NMR.
| Feature | Target (Allyl) | Impurity (Enamide) |
| Structure | ||
| Methyl Signal | Absent | New Doublet |
| Vinyl Protons | Terminal =CH | Internal -CH=CH- ( |
Troubleshooting Protocol:
-
Temperature Control: Perform the Schotten-Baumann reaction at 0°C to Room Temperature . Do not reflux.[1]
-
Reagent Quality: Ensure your allylamine is distilled and free of transition metal contaminants if recycled from other processes.[1]
Summary: Purification Workflow
Use this logic flow to determine your purification strategy based on the impurities identified above.
Figure 2: Decision tree for purification based on spectral analysis.
Frequently Asked Questions (FAQs)
Q: My product is an oil, but literature says it should be a solid. What happened? A: this compound has a melting point around 39-41°C. If it is slightly impure (e.g., traces of solvent or unreacted amine), the melting point depression will keep it as an oil.[1]
-
Fix: Place the oil in the freezer (-20°C) and scratch the glass with a spatula to induce nucleation. Alternatively, recrystallize from a mixture of Hexane/Ethyl Acetate.
Q: I see a doublet at 1.7 ppm in my NMR. Is this solvent? A: If you are not using a solvent like THF (which has multiplets nearby), this is likely the methyl group of the enamide isomer (N-propenylbenzamide). This indicates your reaction got too hot or your starting allylamine was old/isomerized.[1] This is difficult to remove via extraction; column chromatography is required.[1]
Q: Can I use Pyridine instead of NaOH?
A: Yes. Pyridine acts as both a solvent and a base (acid scavenger).[1] However, removing pyridine requires an acidic wash (HCl) during workup. Ensure you wash thoroughly, or the pyridinium salt will contaminate your product (look for peaks at
References
-
Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007 .[1] (Standard text for amide coupling mechanisms).
-
Spectral Data for this compound: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 205103.[1] (Search: this compound).[1]
- Imide Formation Mechanisms: Challis, B. C.; Challis, J. A. The Chemistry of Amides. In The Chemistry of Functional Groups; Patai, S., Ed.; Wiley: London, 1970; pp 731-857.
-
Isomerization of Allyl Amides: Trost, B. M.; Kulawiec, R. J. "Ruthenium-catalyzed isomerization of N-allylamides." Journal of the American Chemical Society1993 , 115(5), 2027-2036.
Sources
How to remove unreacted benzoyl chloride from N-Allylbenzamide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis and purification of N-Allylbenzamide. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategies effectively.
Troubleshooting & FAQs: Removing Unreacted Benzoyl Chloride
This section directly addresses common issues encountered during the workup and purification of this compound following its synthesis from allylamine and benzoyl chloride.
Q1: My crude product has a sharp, pungent odor and may be irritating to my eyes. What is this, and how do I get rid of it?
A1: The sharp, pungent odor is characteristic of unreacted benzoyl chloride, which is a lachrymator.[1] Its presence indicates an incomplete reaction or the use of excess reagent. The most direct and common method to remove it is through a chemical quench and liquid-liquid extraction.
Core Insight: Benzoyl chloride, while relatively stable for an acyl chloride, will hydrolyze in the presence of water to form benzoic acid and hydrochloric acid (HCl).[2][3] This hydrolysis is often slow with just water but can be accelerated with a mild base.[4] By washing your crude reaction mixture with a weak aqueous base like sodium bicarbonate (NaHCO₃), you achieve two critical objectives:
-
Neutralization: The base neutralizes the HCl byproduct generated during the initial amide formation.
-
Quenching & Solubilization: It reacts with the excess benzoyl chloride, converting it first to benzoic acid, which is then immediately deprotonated to form sodium benzoate. This salt is highly soluble in the aqueous layer and can be easily washed away from your this compound, which remains in the organic solvent.[5][6]
A detailed step-by-step procedure for this essential workup is provided in Protocol 1 .
Q2: I've performed the basic wash, but my TLC analysis still shows a major impurity. What is it, and what's the next step?
A2: The most probable impurity remaining after a basic wash is benzoic acid. This can occur if the benzoyl chloride hydrolyzes during the reaction or workup and is not completely removed by the wash.[7] Benzoic acid is more polar than your this compound product but less polar than its salt, so it may have some solubility in the organic layer.
At this stage, you have two primary high-performance purification options:
-
Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities. This compound, being a secondary amide, is moderately polar. It will separate well from the more polar benzoic acid and any less polar, non-amide byproducts.[8][9] See Protocol 2 for a detailed guide.
-
Recrystallization: Since this compound is a solid at room temperature, recrystallization is an excellent and often preferred method for achieving high purity, especially on a larger scale.[8] The key is selecting a solvent system where this compound is soluble when hot but sparingly soluble when cold, while benzoic acid remains in the cold solvent.[10][11] See Protocol 3 for guidance on this technique.
Q3: Which purification method—Aqueous Wash, Chromatography, or Recrystallization—should I choose?
A3: The optimal method depends on your specific experimental needs, including scale, required purity, and the nature of the impurities. The following workflow and comparison table will guide your decision.
Purification Strategy Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Reaction pathway for quenching benzoyl chloride.
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for separating this compound from impurities with different polarities.
Principle: Flash chromatography utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption. More polar compounds interact more strongly with the silica and elute later. [12] Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf value for this compound is approximately 0.2-0.3. [13]Benzoic acid should have a lower Rf (closer to the baseline).
-
Column Packing: Prepare a flash column with silica gel, packing it with your chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading"). [13]4. Elution: Run the column by applying pressure (air or nitrogen) to achieve a steady flow rate. [14]Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
This is a highly effective method for obtaining crystalline, high-purity solid this compound.
Principle: This technique relies on the differences in solubility of the compound and its impurities in a specific solvent at different temperatures. The compound should be soluble in the hot solvent and insoluble in the cold solvent. [10][11] Step-by-Step Methodology:
-
Solvent Selection: Test various solvents to find a suitable one or a solvent pair. Good candidates for amides include ethanol/water or ethyl acetate/hexane mixtures. [15][16]The goal is to find a system where this compound dissolves when boiling but crystallizes upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot (boiling) solvent and swirl until the solid just dissolves completely. [17]3. Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. [10]5. Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven to remove all traces of solvent.
Comparison of Purification Methods
| Feature | Aqueous Workup (Quenching) | Flash Column Chromatography | Recrystallization |
| Principle | Chemical conversion of impurities to a water-soluble form for extraction. | Separation based on differential adsorption to a solid phase (polarity). [12] | Purification based on differential solubility in a solvent at varying temperatures. [10] |
| Primary Goal | Bulk removal of reactive starting materials (benzoyl chloride) and acidic byproducts. | Separation of multiple components in a mixture; high-resolution purification. | High-purity isolation of a single, solid compound from soluble impurities. |
| Advantages | Fast, simple, inexpensive, and highly effective for initial cleanup. Removes reactive species. | Highly versatile, can separate complex mixtures, provides high purity. | Can yield very high purity product, excellent for large scale, cost-effective. [8] |
| Disadvantages | May not remove all non-acidic impurities. Emulsions can sometimes form. | Requires more time and solvent, generates silica waste, potential for product loss on the column. | Requires the product to be a solid, finding the right solvent can be trial-and-error, yield can be lower due to product solubility in cold solvent. |
| Best For... | The essential first step in every purification process for this reaction. | Purifying small-to-medium scale reactions or when multiple, similarly polar impurities are present. | Final purification step for medium-to-large scale synthesis to obtain highly pure, crystalline material. |
References
-
BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
-
ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]
-
Homework.Study.com. (n.d.). Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce... Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). Interesting benzyl chloride synth I discovered. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride. Retrieved from [Link]
-
YouTube. (2016). Making Benzyl Chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
Stan's Academy. (2018). Benzoic Acid From Benzyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-allyl- (CAS 10283-95-1). Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2011). Benzyl Chloride removal? Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
- Google Patents. (n.d.). CN103449964A - Preparation method of benzyl chloride derivatives.
-
National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]
-
YouTube. (2025). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzamide, N-allyl-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]
Sources
- 1. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
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- 4. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
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- 15. benchchem.com [benchchem.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Home Page [chem.ualberta.ca]
Choosing the right solvent system for N-Allylbenzamide column chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a critical step in organic synthesis: the purification of N-Allylbenzamide using column chromatography. Our goal is to equip you with the foundational knowledge and practical troubleshooting skills to achieve high-purity isolation of your target compound. This guide is structured in a flexible question-and-answer format to directly address the challenges you may encounter.
Understanding this compound
This compound is a moderately polar molecule. Its chemical structure features a polar amide functional group, which can participate in hydrogen bonding, and non-polar regions, namely the benzene ring and the allyl group.[1][2] This dual character is the primary determinant for its behavior on a polar stationary phase like silica gel and dictates the choice of an appropriate mobile phase (solvent system).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for selecting a solvent system for this compound column chromatography?
A1: The core principle is to find a solvent system that provides differential partitioning of this compound and its impurities between the stationary phase (typically silica gel) and the mobile phase.[3][4] Silica gel is highly polar. Therefore, a mobile phase must be chosen that coaxes your compound to move down the column at an appropriate rate.
-
If the solvent is too polar: It will compete too strongly with your compound for binding sites on the silica. Both your compound and impurities will travel quickly with the solvent front, resulting in poor or no separation.
-
If the solvent is not polar enough: Your compound will remain strongly adsorbed to the silica gel and will not move down the column, a phenomenon known as "sticking to the baseline."
The ideal solvent system is one where this compound has a moderate affinity for the stationary phase, allowing it to separate from less polar impurities (which elute faster) and more polar impurities (which elute slower or remain on the column).
Q2: I'm new to this compound. What is a good starting solvent system to test?
A2: For a moderately polar compound like this compound, a binary mixture of a non-polar solvent and a moderately polar solvent is the standard approach.[5] A highly effective and common starting point is Ethyl Acetate (EtOAc) and Hexane .
Begin by running several Thin-Layer Chromatography (TLC) plates with varying ratios, for example:
-
10% EtOAc in Hexane (1:9 v/v)
-
20% EtOAc in Hexane (2:8 v/v)
-
30% EtOAc in Hexane (3:7 v/v)
-
50% EtOAc in Hexane (5:5 v/v)
This initial screen will give you a rapid indication of the polarity range required to move your compound.
Q3: How do I use Thin-Layer Chromatography (TLC) to optimize the solvent system for my column?
A3: TLC is the most crucial preliminary step for developing a column chromatography method.[6][7] It serves as a small-scale, rapid simulation of the separation on a column. The key metric you will use is the Retention Factor (Rf) .
The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]
Rf = (Distance traveled by the sample) / (Distance traveled by the solvent)
For an effective preparative column separation, the target Rf for your desired compound (this compound) should be between 0.25 and 0.35 .[6] This specific range ensures an optimal balance between resolution, run time, and solvent consumption. An Rf in this "sweet spot" provides enough interaction with the silica for separation to occur without leading to excessive band broadening or impractically long elution times.[9]
Experimental Protocol: Solvent System Development Workflow
This protocol outlines the systematic approach to determine the optimal mobile phase for purifying this compound.
Step 1: Sample Preparation & TLC Setup
-
Dissolve a small amount of your crude this compound reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate). The solution should be concentrated.
-
Obtain a silica gel TLC plate. Using a pencil, gently draw a straight "baseline" approximately 1 cm from the bottom edge.[6]
-
Using a capillary tube, carefully spot a small amount of your dissolved crude mixture onto the baseline. The spot should be small and concentrated, ideally 1-2 mm in diameter.[6]
Step 2: TLC Development & Screening
-
Prepare a developing chamber (a beaker with a watch glass or a dedicated TLC tank) for each solvent system you plan to test. Add a small amount of the pre-mixed solvent system (e.g., 20% EtOAc/Hexane) to a depth of about 0.5 cm.[6]
-
Place the spotted TLC plate into the chamber, ensuring the baseline with the spot is above the solvent level.[6] Cover the chamber.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[6]
-
When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the position of the solvent front with a pencil.
Step 3: Visualization & Rf Calculation
-
Visualize the separated spots. This compound has a benzene ring and should be visible under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Measure the distance from the baseline to the center of the this compound spot and the distance from the baseline to the solvent front mark.
-
Calculate the Rf value using the formula mentioned in Q3.
Step 4: Iterative Optimization
-
Analyze the Rf value.
-
If Rf > 0.4: The solvent system is too polar. Prepare a new system with a lower percentage of the polar component (e.g., decrease from 30% EtOAc to 20% EtOAc).
-
If Rf < 0.2: The solvent system is not polar enough. Prepare a new system with a higher percentage of the polar component (e.g., increase from 20% EtOAc to 30% EtOAc).
-
-
Repeat steps 2 and 3 until you identify a solvent system that places the this compound spot within the target Rf range of 0.25-0.35, with good separation from any visible impurities.
Step 5: Transition to Column Chromatography
-
The solvent system that provides the optimal Rf on TLC is your mobile phase for the column.
-
Pro-Tip: For very difficult separations of compounds with close Rf values, using a slightly less polar mobile phase for the column than the one determined by TLC can sometimes improve resolution.[10] For instance, if 30% EtOAc/Hexane gives an Rf of 0.3, consider starting the column with 25-28% EtOAc/Hexane.
Workflow for Solvent System Optimization
Caption: Iterative workflow for optimizing a solvent system using TLC.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| This compound is not eluting (stuck at the top of the column). | 1. Insufficient Solvent Polarity: The mobile phase is not strong enough to displace the compound from the silica gel.[11] 2. Sample Precipitation: The compound may have precipitated upon loading if it has low solubility in the mobile phase.[12] | 1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., from 20% to 30% EtOAc). If necessary, switch to a more polar system like Dichloromethane/Methanol.[5] 2. Improve Loading: Load the sample dissolved in the minimum amount of mobile phase or a slightly more polar solvent.[13] Alternatively, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica. |
| This compound elutes too quickly (in the first few fractions with impurities). | 1. Excessive Solvent Polarity: The mobile phase is too strong, causing all components to travel with the solvent front.[3] | 1. Decrease Polarity: Reduce the percentage of the polar solvent (e.g., from 50% to 30% EtOAc). This will increase the compound's retention on the silica, allowing for separation. |
| Poor separation between this compound and an impurity. | 1. Suboptimal Solvent System: The chosen solvent system does not provide sufficient selectivity for the compounds. 2. Column Overloading: Too much crude material was loaded onto the column. | 1. Re-optimize with TLC: Test different solvent families. For example, try Dichloromethane/Acetone or Ether/Hexane systems to see if they offer better separation.[5] 2. Reduce Load: Use a larger column for the amount of sample or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica to the weight of the crude sample.[3] |
| Compound streaks or "tails" down the column and TLC plate. | 1. Compound is too polar for the solvent system: Strong interactions with the silica cause trailing rather than a compact band.[11] 2. Sample is too acidic/basic: Amides can sometimes interact strongly with the slightly acidic silica gel. 3. Sample is too concentrated: The initial spot on the TLC or band on the column is overloaded. | 1. Increase Solvent Polarity: A more polar mobile phase can mitigate the strong stationary phase interactions.[11] 2. Add a Modifier: Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. 3. Dilute Sample: Ensure the sample solution for spotting and loading is not overly concentrated. |
| The compound appears to have decomposed on the column. | 1. Silica Gel Instability: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the long exposure time of a column run.[11] | 1. Test Stability: Spot the compound on a TLC plate, let it sit for an hour, then develop it. If a new spot appears or the original spot diminishes, it's likely unstable.[11] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[11] 3. Deactivate Silica: Flush the silica gel column with a solvent system containing a small amount of a base (e.g., 1% triethylamine in hexane) before loading the sample. |
References
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]
-
Millersville University. Column chromatography.[Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 307242, this compound.[Link]
-
Chemistry For Everyone. (2025). What Is The Relationship Between Column Chromatography And TLC?[Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.[Link]
-
National Institutes of Health. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines.[Link]
-
Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography.[Link]
-
Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?[Link]
-
ResearchGate. (2015). Any suggestions on thin layer chromatography and column chromatography?[Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.[Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography.[Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC).[Link]
-
Reddit. (2022). Troubleshooting column chromatography.[Link]
-
Reddit. (2016). Column Chromatography: Amides.[Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?[Link]
-
BYJU'S. R F Value Explanation.[Link]
-
MicroSolv Technology Corporation. How to Use Cogent Amide™ HPLC Columns.[Link]
-
YMC. HPLC Troubleshooting Guide.[Link]
-
PubChemLite. this compound (C10H11NO).[Link]
Sources
- 1. This compound | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H11NO) [pubchemlite.lcsb.uni.lu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
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- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chemistryviews.org [chemistryviews.org]
Preventing hydrolysis of benzoyl chloride during N-Allylbenzamide synthesis
Ticket ID: #BZ-HYD-001 Status: Open Priority: High Subject: Prevention of Benzoyl Chloride Hydrolysis & Yield Optimization
Executive Summary: The Hydrolysis Challenge
Welcome to the Synthesis Support Center. You are likely encountering yield loss or product contamination due to the competitive hydrolysis of benzoyl chloride.
The core chemical conflict in synthesizing N-allylbenzamide is a kinetic race between two nucleophiles attacking the electrophilic carbonyl carbon of benzoyl chloride:
-
Allylamine (Target Nucleophile)
Forms This compound (Desired). -
Water (Competitor Nucleophile)
Forms Benzoic Acid (Undesired).
While amines are generally better nucleophiles than water, benzoyl chloride is highly moisture-sensitive. Hydrolysis releases HCl, which can protonate the allylamine, rendering it non-nucleophilic (
Critical Reagent Handling (Pre-Reaction)
Root Cause Analysis: 60% of hydrolysis issues stem from degraded reagents before the reaction even begins. Benzoyl chloride absorbs atmospheric moisture, forming a crust of benzoic acid.
Diagnostic: The "White Crystal" Check
Inspect your benzoyl chloride bottle.
-
Observation: White crystals on the threads/cap or a cloudy liquid.
-
Diagnosis: Significant hydrolysis has already occurred. The white solid is benzoic acid.
-
Action: Do not use directly. You must purify.
Protocol: Purification of Benzoyl Chloride
Based on standard purification procedures [1, 2].
| Step | Action | Rationale |
| 1 | Wash | Dissolve crude benzoyl chloride in benzene or DCM. Wash with cold 5% NaHCO |
| 2 | Dry | Separate organic layer and dry over anhydrous CaCl |
| 3 | Distill | Fractional distillation under reduced pressure (e.g., 4 mmHg). |
| 4 | Store | Store in a desiccator or under inert gas (Ar/N |
Reaction Protocols: The "Anhydrous" Standard
To strictly prevent hydrolysis, you must eliminate the competitor (water).[2] We recommend the Anhydrous Dichloromethane (DCM) protocol over the Schotten-Baumann (biphasic) method for high-value applications.
Method A: Anhydrous Synthesis (Recommended)
Minimizes hydrolysis risk to <1%.
Reagents:
-
Benzoyl Chloride (1.0 equiv)
-
Allylamine (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) - Acts as an HCl scavenger.
-
Dichloromethane (DCM) - Anhydrous.[3]
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask. Flush with Nitrogen (
). -
Solvation: Add Allylamine and TEA to anhydrous DCM. Cool to 0°C (Ice/Water bath).
-
Why 0°C? Low temperature favors the kinetic product (amide) and suppresses side reactions.
-
-
Addition: Dilute Benzoyl Chloride in a small volume of DCM. Add dropwise over 30 minutes.
-
Technical Note: Exotherms promote hydrolysis if moisture is present. Slow addition controls heat.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
-
Quench: Add water only after TLC confirms consumption of benzoyl chloride.
Method B: Schotten-Baumann (Legacy/High-Risk)
Uses water/DCM biphasic system. Hydrolysis is a managed risk.
If you must use this method (e.g., for scale/cost), you must control the pH .
-
The Trick: Maintain pH > 9 using NaOH.
-
The Risk: If pH is too high (>12), hydroxide competes with amine. If pH is too low (<8), amine is protonated (
) and inactive. -
Optimization: Use a phase transfer catalyst (e.g., TBAB) to shuttle the benzoyl chloride into the organic phase where it is safe from water.
Visualizing the Competition
The following diagram illustrates the kinetic competition and the critical control points (Temperature, Solvent, Base).
Figure 1: Kinetic competition between aminolysis (green path) and hydrolysis (red path).
Troubleshooting & FAQs
Q1: I see a massive amount of white precipitate immediately upon adding Benzoyl Chloride. Did it hydrolyze?
-
Likely No. If you are using Method A (DCM/TEA), the precipitate is Triethylamine Hydrochloride (TEA·HCl), which is insoluble in DCM. This is a sign the reaction is working, not failing.
-
Verification: Filter the solid. The filtrate contains your product. The solid should be water-soluble (salt). Benzoic acid is less soluble in water than the salt.
Q2: My yield is 40%. Where did I lose the rest?
-
Check 1: Did you use wet glassware? Even a monolayer of water hydrolyzes acyl chlorides.
-
Check 2: Did you add the acid chloride too fast? Localized heating favors hydrolysis if any moisture is present.
-
Check 3: Protonation. If you didn't use enough base (TEA), the HCl generated protonates your allylamine. Once protonated, it cannot react, and the remaining benzoyl chloride eventually hydrolyzes during workup.
Q3: How do I remove the hydrolyzed byproduct (Benzoic Acid)?
-
Workup Strategy:
-
Dilute reaction mixture with DCM.[3]
-
Wash with 1M NaOH or Sat. NaHCO
. -
Mechanism: Benzoic acid becomes Sodium Benzoate (highly water-soluble). Your Amide remains in the DCM layer.
-
Separate layers. The aqueous layer holds the impurity.
-
Decision Tree: The "White Solid" Anomaly
Use this flow to identify solids in your reaction flask.
Figure 2: Diagnostic logic for identifying precipitates during synthesis.
References
-
Purification of Benzoyl Chloride
- Source: Ataman Chemicals & BenchChem Technical Notes.
-
Protocol: Wash with NaHCO
, dry with CaCl , distill. -
URL:
-
Amide Synthesis Protocols (Schotten-Baumann & Anhydrous)
-
Source: Organic Syntheses, Coll.[4] Vol. 1, p. 82 (1941); Vol. 61, p. 8 (1983).
- Context: Standard procedures for acid chloride-amine coupling.
-
URL:
-
-
Kinetic Selectivity (Aminolysis vs. Hydrolysis)
-
This compound Specifics
- Source: BenchChem Application Note: Synthesis of N-substituted benzamides.
-
URL:
Sources
Minimizing byproduct formation in the synthesis of N-Allylbenzamide
Executive Summary & Reaction Logic
Welcome to the Technical Support Center. This guide addresses the synthesis of N-Allylbenzamide via the reaction of Benzoyl Chloride with Allylamine. While this reaction is a classic nucleophilic acyl substitution, "textbook" protocols often fail to address the kinetic competition between the desired aminolysis and the parasitic hydrolysis, leading to yield loss and difficult purification.
The Core Challenge: Kinetic Competition
The synthesis relies on the high electrophilicity of the carbonyl carbon in benzoyl chloride. However, this reactivity makes the reagent indiscriminate. Success depends on manipulating the reaction kinetics to favor the amine nucleophile (
Primary Reaction (Desired):
Primary Parasitic Reaction (Byproduct):
Visualizing the Reaction Landscape
The following diagram maps the critical pathways. Note the "Danger Zone" where process parameters drift, leading to impurities.
Caption: Kinetic competition pathways. The dominance of the Amine pathway is controlled by temperature and stoichiometry.
Critical Process Parameters (CPP)
To minimize byproducts, you must control these three variables.
| Parameter | Recommended Setting | Technical Rationale |
| Temperature | 0°C to 5°C (Start) | Low temperature suppresses the hydrolysis rate ( |
| Stoichiometry | 1.0 : 1.1 (Acid Chloride : Amine) | Use a slight excess of amine. If Benzoyl Chloride is in excess, it will hydrolyze to Benzoic Acid upon workup or react with the product to form an imide. |
| Base Choice | Triethylamine (Et₃N) or DIPEA | For anhydrous conditions, organic bases prevent the formation of water. In Schotten-Baumann (biphasic) conditions, NaOH is used, but requires vigorous stirring to overcome phase transfer limitations. |
| Addition Order | PhCOCl added to Amine | Adding the acid chloride dropwise to the amine ensures the amine is always in large excess relative to the chloride, preventing over-acylation (imide formation). |
Troubleshooting Guide (Symptom Solution)
Issue 1: "I see a heavy white precipitate immediately upon addition."
Diagnosis: This is likely normal .
-
Explanation: The reaction produces HCl.[1][2] If you are using an organic base (like Triethylamine) in a non-polar solvent (DCM or Toluene), the Triethylamine Hydrochloride salt is insoluble and precipitates instantly.
-
Verification: Add water to a small aliquot. If the solid dissolves, it is the salt. If it remains, it may be the product (this compound is sparingly soluble in water) or Benzoic Acid.
-
Action: Continue the reaction. This salt is removed during the aqueous workup.
Issue 2: "My product is contaminated with a high-melting solid (Benzoic Acid)."
Diagnosis: Hydrolysis of the starting material.[2][3]
-
Root Cause:
-
Wet solvent (DCM/THF often contain water if not distilled).
-
Old Benzoyl Chloride (already partially hydrolyzed in the bottle).
-
Insufficient Base (HCl accumulation catalyzes hydrolysis).
-
-
Corrective Action (Purification):
Issue 3: "The product has a persistent 'fishy' smell."
Diagnosis: Residual Allylamine .
-
Root Cause: Excess allylamine was used and not removed.
-
Corrective Action (Purification):
Experimental Protocol: The "Gold Standard" (Anhydrous)
This protocol is designed for maximum purity, avoiding the hydrolysis issues common in biphasic (Schotten-Baumann) methods.
Reagents:
-
Benzoyl Chloride (1.0 equiv)[9]
-
Allylamine (1.1 equiv)
-
Triethylamine (1.2 equiv)[10]
-
Dichloromethane (DCM) - Anhydrous (0.2 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add Allylamine, Triethylamine, and anhydrous DCM.
-
Cooling: Submerge flask in an ice/water bath (0°C). Stir for 10 minutes.
-
Addition: Dilute Benzoyl Chloride in a small volume of DCM. Add this solution dropwise via an addition funnel or syringe pump over 30 minutes.
-
Why? Controls the exotherm and maintains amine excess locally.
-
-
Reaction: Allow to warm to room temperature (23°C) and stir for 2-4 hours. Monitor by TLC (EtOAc:Hexane 1:4).
-
Quench: Add saturated NH₄Cl solution.
-
Workup (The Purification Filter):
-
Separate layers.[9]
-
Wash 1: 1M HCl (Removes unreacted Allylamine/TEA).
-
Wash 2: Sat. NaHCO₃ (Removes Benzoic Acid byproduct).
-
Wash 3: Brine (Drying).
-
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Crystallization: If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc.
Advanced Optimization FAQs
Q: Can I use the Schotten-Baumann method (NaOH/Water/DCM) instead? A: Yes, but it is "messier." The biphasic nature means the reaction rate depends on stirring speed (interfacial surface area). Hydrolysis is more likely because water is the solvent. Use this only if you lack anhydrous solvents. If you do, use a large excess of amine (1.5 equiv) to outcompete the water.
Q: Why is my yield low despite clean TLC? A: this compound has moderate water solubility. If you use huge volumes of water during the washes, you might be washing your product away. Back-extract your aqueous washes with DCM to recover lost product.
Q: Is the double bond in allylamine at risk? A: Generally, no. Benzoylation conditions are mild. However, avoid radical initiators or intense light during storage of the starting allylamine, as it can polymerize.
Workup Logic Flowchart
Use this decision tree to clean your crude mixture effectively.
Caption: Sequential washing strategy to isolate pure this compound.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann and anhydrous amide synthesis protocols).
- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley, 2013. (Mechanistic details on nucleophilic acyl substitution and hydrolysis competition).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69443, this compound. [Link] (Physical properties and safety data).
-
Organic Syntheses. General procedures for Amide formation. [Link] (Verified protocols for analogous benzamide syntheses).
Sources
- 1. byjus.com [byjus.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Crude N-Allylbenzamide
Status: Operational Topic: Impurity Profiling & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The "Simple" Amide Trap
N-Allylbenzamide (NAB) is often viewed as a trivial synthesis target—typically a Schotten-Baumann reaction between benzoyl chloride and allylamine.[1] However, its simplicity is deceptive.[1] In high-purity applications (e.g., as a monomer for polymerization or a scaffold for HDAC inhibitors), specific impurities can silently derail downstream chemistry.[1]
This guide moves beyond basic characterization, focusing on the "Silent Killers" —impurities that mimic the product or act as catalyst poisons.[1]
Module 1: Chromatographic Anomalies (HPLC/GC)
Current Status: User reports "ghost peaks" or retention time shifts.
The "Methyl Benzoate" Artifact
Symptom: You observe a distinct impurity peak (RRT ~1.2-1.[1]3) in your HPLC trace that was not present in the TLC of the crude reaction mixture.
Diagnosis: This is likely an analytical artifact , not a process impurity.
-
Mechanism: If your crude material contains residual Benzoyl Chloride and you dissolve the sample in Methanol (common for HPLC), the acid chloride reacts in situ to form Methyl Benzoate.
-
Validation: Re-run the sample using Acetonitrile as the diluent. If the peak disappears, it was Methyl Benzoate formed during preparation.[1]
The "Tailing" Front
Symptom: The main this compound peak exhibits significant fronting or tailing, obscuring early-eluting impurities.[1]
Diagnosis: Benzoic Acid co-elution or Silanol interaction.[1]
-
Causality: Benzoic acid (hydrolysis product) has a pKa of ~4.[1]2. In neutral mobile phases, it exists in equilibrium between ionized and neutral states, causing peak distortion.[1]
-
Protocol: Acidify mobile phase (0.1% Formic Acid or TFA).[1] This suppresses ionization of the benzoic acid, sharpening the peak and shifting its retention time away from the amide.
Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing common chromatographic issues in NAB analysis.
Module 2: Spectroscopic Interpretation (NMR)
Current Status: User suspects structural isomerization.
The "Hidden" Isomer: Enamide Migration
Issue: The
Technical Insight: Under thermodynamic stress (high heat during distillation or strong base catalysis), the terminal double bond of the allyl group can migrate to the internal position, forming N-(1-propenyl)benzamide . This conjugated enamide is more stable but chemically distinct.[1]
Differentiation Protocol (
| Feature | This compound (Target) | N-(1-Propenyl)benzamide (Impurity) |
| Alkene Type | Terminal (Isolated) | Internal (Conjugated) |
| Key Signal | Multiplet at ~5.9 ppm (1H, internal vinyl) | Doublet/Multiplet at ~6.2 - 6.7 ppm (Enamide |
| Terminal CH | Pair of doublets at ~5.2 ppm | Absent (Replaced by Methyl doublet at ~1.7 ppm) |
| Coupling | Allylic coupling ( | Vinylic coupling ( |
Corrective Action: If the enamide is present, recrystallization is often ineffective due to structural similarity.[1] Flash chromatography on silica (Gradient: 0-30% EtOAc/Hexanes) is required to separate the isomers.[1]
Module 3: Isolation & Purification FAQs
Q: My product has a persistent yellow tint. Is it oxidized? A: Likely not.[1] The yellow color often comes from trace conjugated oligomers formed by radical polymerization of the allyl group, or traces of benzoyl chloride decomposition.
-
Fix: Dissolve in EtOAc and wash with 10% Na
S O (Sodium Thiosulfate) followed by a charcoal filtration .[1] This removes oxidative species and color bodies.[1]
Q: I have a stubborn solid that won't dissolve in organic solvents. A: This is likely Triethylamine Hydrochloride (if TEA was used) or Sodium Chloride .[1]
-
Fix: this compound is moderately soluble in water.[1] Ensure your aqueous workup (water wash) is sufficient.[1] If the solid persists in the dry organic layer, it is trapped salt.[1] Filter the organic layer through a celite pad before removing the solvent.[1]
Q: Can I distill this compound? A: Yes, but with caution.
-
Risk: High temperatures (>150°C) promote the Aza-Claisen rearrangement or the isomerization described in Module 2.[1]
-
Recommendation: Use High Vacuum (<1 mbar) to keep the bath temperature below 120°C. If the boiling point is too high, switch to column chromatography.
Synthesis & Impurity Pathway[1]
Understanding the origin of impurities is the first step to elimination.[1]
Figure 2: Reaction pathway illustrating the genesis of key impurities.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]
-
SpectraBase. this compound NMR Data. Wiley Science Solutions.[1] [Link]
-
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives. (General reference for benzamide synthesis conditions). [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of N-Allylbenzamide and N-Propylbenzamide for Researchers
In the landscape of synthetic chemistry and drug development, the nuanced reactivity of functional groups dictates the strategic design of molecular frameworks. Among these, the amide bond is a cornerstone, yet its reactivity can be subtly but profoundly influenced by its substituents. This guide provides an in-depth, objective comparison of the reactivity of two closely related secondary amides: N-allylbenzamide and N-propylbenzamide. By examining their behavior in common synthetic transformations—hydrolysis and reduction—supported by experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Theoretical Framework: Electronic and Steric Divergence
At first glance, this compound and N-propylbenzamide appear structurally similar. However, the presence of a carbon-carbon double bond in the allyl group introduces significant electronic and steric differences compared to the saturated propyl group, which in turn governs their chemical reactivity.
Electronic Effects: The propyl group is a simple alkyl group that acts as a weak electron-donating group through an inductive effect (+I). In contrast, the allyl group, with its sp²-hybridized carbons, is slightly more electron-withdrawing than a propyl group, influencing the electron density at the amide nitrogen. More importantly, the π-system of the allyl group can participate in resonance stabilization of adjacent reactive intermediates, a property the propyl group lacks[1].
Steric Effects: While both are n-propyl and n-allyl groups, the planar nature of the double bond in the allyl group can present a different steric profile compared to the freely rotating sigma bonds of the propyl group. However, for these unbranched substituents, the steric hindrance at the amide nitrogen is expected to be comparable in many reactions.
Comparative Reactivity in Hydrolysis
The hydrolysis of amides to their constituent carboxylic acids and amines is a fundamental transformation, though often requiring forcing conditions due to the stability of the amide bond.[2][3] The reactivity of this compound and N-propylbenzamide in hydrolysis is expected to differ primarily due to the electronic influence of the N-substituent.
Mechanism of Amide Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[4]
Experimental Insights:
It is generally observed that electron-withdrawing groups on the nitrogen atom can slightly increase the rate of acid-catalyzed hydrolysis by decreasing the basicity of the amide and thus favoring the initial protonation step.[4] Given that the allyl group is more electron-withdrawing than the propyl group, it is reasonable to predict that This compound will undergo hydrolysis at a slightly faster rate than N-propylbenzamide under identical acidic conditions.
Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis
| Compound | N-Substituent | Electronic Effect | Predicted Relative Rate of Hydrolysis |
| This compound | Allyl | More electron-withdrawing | Faster |
| N-Propylbenzamide | Propyl | Weakly electron-donating | Slower |
Comparative Reactivity in Reduction
The reduction of amides is a key transformation for the synthesis of amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose, capable of reducing amides to their corresponding amines.[1][6]
Mechanism of Amide Reduction by LiAlH₄: The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, making it a good leaving group. A second hydride transfer then yields the amine.[1][7][8]
Experimental Insights and The Role of the Allyl Group:
A critical difference in the reduction of this compound compared to N-propylbenzamide is the potential for the reducing agent to react with the C=C double bond of the allyl group. A study on the reduction of secondary allyl amides with LiAlH₄ revealed that, under certain conditions, the double bond can be concomitantly reduced.[2][9]
The study found that amide reduction generally precedes double bond reduction. However, with sterically hindered allylamides, the rate of amide reduction is slower, and reduction of the double bond can become a significant side reaction.[2][9]
For this compound, which is not significantly sterically hindered, careful control of the reaction conditions, such as using a minimal excess of LiAlH₄ and maintaining a low reaction temperature, can favor the selective reduction of the amide group to yield N-allybenzylamine.[2][9] In contrast, the reduction of N-propylbenzamide with LiAlH₄ is a more straightforward process, yielding N-propylbenzylamine without the risk of side reactions on the N-substituent.
Table 2: Comparison of Products from LiAlH₄ Reduction
| Compound | Expected Major Product | Potential Byproduct(s) | Key Considerations |
| This compound | N-Allylbenzylamine | N-Propylbenzylamine | Control of stoichiometry and temperature to avoid double bond reduction.[2][9] |
| N-Propylbenzamide | N-Propylbenzylamine | None | Standard reduction protocol. |
Unique Reactivity of the N-Allyl Group
Beyond the reactions of the amide moiety, the allyl group in this compound offers a versatile handle for further synthetic transformations that are not possible with N-propylbenzamide. The double bond can undergo a variety of reactions, including:
-
Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) in accordance with Markovnikov's rule.
-
Radical Reactions: The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical abstraction and subsequent functionalization.
-
Oxidative Cleavage: The double bond can be cleaved under strong oxidizing conditions (e.g., ozonolysis, KMnO₄) to yield aldehydes or carboxylic acids.
-
Metal-Catalyzed Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed reactions, offering a pathway to more complex molecular architectures.
Experimental Protocols
Synthesis of this compound and N-Propylbenzamide
A standard and efficient method for the synthesis of these amides is the Schotten-Baumann reaction, involving the acylation of the respective amine with benzoyl chloride in the presence of a base.
Protocol for this compound Synthesis:
-
In a flask equipped with a magnetic stirrer, dissolve allylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.
-
Add an aqueous solution of a base, such as sodium hydroxide (2.0 equivalents), to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol for N-Propylbenzamide Synthesis:
The same procedure as for this compound can be followed, substituting allylamine with n-propylamine.
Comparative Hydrolysis Experiment (Representative Protocol)
-
Prepare two identical reaction vessels, each containing a solution of either this compound (1.0 equivalent) or N-propylbenzamide (1.0 equivalent) in a suitable solvent mixture (e.g., dioxane/water).
-
Add a standardized solution of a strong acid, such as hydrochloric acid (e.g., 2 M), to each vessel.
-
Heat both reaction mixtures to a constant temperature (e.g., 80 °C) with stirring.
-
Monitor the progress of the reactions over time by taking aliquots and analyzing them by a suitable technique (e.g., HPLC, GC-MS) to determine the disappearance of the starting material and the appearance of benzoic acid.
-
Plot the concentration of the starting amide versus time to determine the reaction rates.
Comparative Reduction Experiment (Representative Protocol)
-
In two separate, dry, nitrogen-flushed flasks, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool both suspensions in an ice bath.
-
In separate flasks, dissolve this compound (1.0 equivalent) and N-propylbenzamide (1.0 equivalent) in anhydrous THF.
-
Slowly add the amide solutions to their respective LiAlH₄ suspensions dropwise.
-
After the addition is complete, allow the reactions to stir at 0 °C for a specified time (e.g., 1 hour) and then warm to room temperature.
-
Monitor the reactions by TLC or GC-MS.
-
Upon completion, carefully quench the reactions by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude products by ¹H NMR or GC-MS to determine the product distribution and yield.[2][9]
Visualization of Key Concepts
Caption: Simplified mechanisms for amide hydrolysis and reduction.
Caption: Reaction pathways available to this compound.
Conclusion
The choice between this compound and N-propylbenzamide in a synthetic route extends beyond their superficial structural similarity. N-propylbenzamide offers predictable reactivity centered on the robust amide bond. In contrast, this compound presents a more complex and versatile reactivity profile. While its amide bond is predicted to be slightly more labile to hydrolysis, the primary distinction lies in the reactivity of the allyl group itself. This includes the potential for side reactions during amide reduction and the opportunity for a wide array of subsequent functionalization reactions.
For researchers seeking a stable protecting group or a simple amine precursor, N-propylbenzamide is a reliable choice. However, for those designing multi-step syntheses where the N-substituent can be further elaborated, the N-allyl group of this compound provides a valuable synthetic handle, opening doors to a broader range of molecular diversity. Understanding these fundamental differences in reactivity is paramount for the efficient and successful execution of complex synthetic strategies.
References
-
Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295. [Link]
-
O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Journal of Chemical Education, 47(7), 553. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]
-
Smith, C. R., & Yates, K. (1971). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society B: Physical Organic, 2058. [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
-
Chemistry LibreTexts. (2024). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-propylbenzamide. [Link]
-
Quora. (2020). Why is allyl cation + CH2CH=CH2 more stable than propyl cations, CH3CH2CH2+?. [Link]
Sources
- 1. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 2. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
Spectroscopic Profiling & Comparative Analysis: N-Allylbenzamide and Derivatives
The following guide provides an in-depth spectroscopic and technical comparison of N-Allylbenzamide (NAB) and its functional derivatives. This document is structured to support researchers in structural elucidation, quality control, and synthetic optimization.
Executive Summary
This compound (NAB) serves as a critical scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and isoquinoline synthesis. Its spectroscopic signature is defined by the interplay between the rigid benzamide core and the flexible, electron-rich allyl tail.
This guide objectively compares NAB against its saturated analog (N-propylbenzamide) and electronic derivatives (p-Chloro, p-Methoxy). We focus on the diagnostic spectral shifts caused by electronic perturbations and provide a validated synthesis-to-characterization workflow.
Chemical Identity & Synthesis Workflow
The synthesis of this compound typically proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions) or an anhydrous acylation. The choice of method impacts impurity profiles, particularly the formation of di-acylated byproducts.
Optimized Synthetic Protocol (Anhydrous)
-
Reagents: Benzoyl chloride (1.0 eq), Allylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve allylamine and triethylamine in dry DCM at 0°C under
. -
Add benzoyl chloride dropwise (exothermic control is critical to prevent polymerization).
-
Warm to room temperature and stir for 4 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine), then sat.
(removes acid), then Brine. -
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (EtOAc/Hexane).
-
Reaction Logic Diagram
Figure 1: Mechanistic pathway for NAB synthesis highlighting the critical base-scavenging step to drive equilibrium.
Spectroscopic Characterization: The NAB Baseline
To accurately identify derivatives, one must first master the splitting patterns and peak positions of the parent compound.
A. Infrared Spectroscopy (FT-IR)
The amide resonance (
| Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| N-H Stretch | 3280 - 3320 | Medium, Broad | Sensitive to H-bonding concentration. |
| C=O Stretch (Amide I) | 1630 - 1650 | Strong | Lower than ketones (1715) due to resonance. |
| N-H Bend (Amide II) | 1540 - 1560 | Medium | Characteristic of secondary amides. |
| C=C Stretch (Allyl) | 1640 - 1645 | Weak/Shoulder | Often overlaps with Amide I; look for shoulder. |
| =C-H Bend (oop) | 910 & 990 | Strong | Key differentiator from N-propyl analogs. |
B. Nuclear Magnetic Resonance ( H NMR)
The allyl group creates a distinct "diagnostic triad" of signals.
-
6.30 - 6.80 (1H, br s): Amide N-H . Broadens with concentration; disappears with
shake. -
5.85 - 6.05 (1H, ddt): Allylic -CH= . The "multiplet of multiplets."
-
Splitting: Coupled to
( Hz) and terminal (cis , trans ).
-
-
5.10 - 5.30 (2H, m): Terminal =CH
. Distinctive roof effect. -
4.05 - 4.15 (2H, tt or dt): N-CH
.-
Note: Appears as a doublet of doublets or triplet depending on NH coupling resolution.
-
Comparative Analysis: Derivatives & Substituent Effects[1][2][3][4][5]
This section compares NAB against its derivatives to illustrate how structural changes propagate through the spectral data.
Comparison 1: The "Saturation Shift" (Allyl vs. Propyl)
Replacing the allyl group with a propyl group removes the
| Feature | This compound | N-Propylbenzamide | Mechanistic Insight |
| IR C=O | ~1640 | ~1635 | Allyl is slightly EWG (inductive), reducing amide resonance slightly compared to propyl. |
| 1H NMR (N-CH2) | Major Shift. Allylic deshielding moves the peak downfield by ~0.7 ppm. | ||
| 13C NMR (N-CH2) | ~42.0 ppm | ~41.5 ppm | Minimal change in carbon environment. |
Comparison 2: Electronic Effects on the Benzene Ring (Hammett Correlation)
Substituents on the phenyl ring (
-
Electron Donating Groups (EDG): e.g., p-Methoxy (-OMe) .
-
Effect: Pushes electrons into the carbonyl.
-
Result: Increases single-bond character (
). -
Spectral Shift:Lower C=O frequency (~1630
).
-
-
Electron Withdrawing Groups (EWG): e.g., p-Nitro (-NO
) or p-Chloro (-Cl) .-
Effect: Pulls electrons from the carbonyl.
-
Result: Restores double-bond character (
). -
Spectral Shift:Higher C=O frequency (~1660
).
-
Comparative Data Table
| Compound | Substituent ( | IR | 1H NMR |
| N-Allyl-4-methoxybenzamide | -0.27 (EDG) | 1632 | 7.80 (Shielded) |
| This compound (Parent) | 0.00 (H) | 1642 | 7.85 |
| N-Allyl-4-chlorobenzamide | +0.23 (EWG) | 1654 | 7.95 (Deshielded) |
| N-Allyl-4-nitrobenzamide | +0.78 (EWG) | 1665 | 8.30 (Highly Deshielded) |
Experimental Validation Workflow
Use the following logic flow to confirm the identity of a synthesized derivative.
Figure 2: Decision tree for spectroscopic validation of this compound derivatives.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for IR/NMR interpretation rules).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of this compound. NIST Chemistry WebBook. Link
-
Chen, T., et al. (2018).[2] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Medicinal Chemistry. Link
-
SpectraBase. (2024).[3] 1H NMR Spectrum of Benzamide. Wiley Science Solutions. Link
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Link
Sources
The Benzoyl Advantage: Why N-Allylbenzamide Outperforms in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of every functional group can significantly influence the outcome of a reaction. For transformations involving the versatile allyl amine moiety, the selection of the N-protecting group is a critical parameter that dictates reactivity, selectivity, and overall efficiency. While a variety of N-allyl amides are utilized, N-Allylbenzamide has emerged as a superior substrate in numerous synthetic applications, particularly in stereoselective transition-metal-catalyzed reactions. This guide provides an in-depth comparison of this compound with other common allyl amides, supported by experimental data, to elucidate the distinct advantages conferred by the benzoyl group.
The Crucial Role of the N-Acyl Group: Beyond a Simple Protecting Group
The N-acyl group in N-allyl amides is more than just a placeholder; it is an active participant in the chemical transformation. Its electronic and steric properties can profoundly influence the substrate's reactivity and the stereochemical course of a reaction. The benzoyl group, with its unique combination of steric bulk and electronic features, often provides a distinct advantage over simpler acyl groups like acetyl or electron-withdrawing groups like tosyl.
Superior Enantioselectivity in Asymmetric Catalysis
One of the most significant advantages of using this compound is the remarkable level of stereocontrol it offers in asymmetric catalysis. The rigid and sterically demanding nature of the benzoyl group can create a well-defined chiral environment around the reactive center, leading to higher enantioselectivities.
A compelling example is the Palladium-catalyzed decarboxylative allylic alkylation of N-acyl lactams. Studies have shown that N-benzoyl lactams consistently deliver products with outstanding enantiomeric excess (ee), often reaching ≥99% ee.[1] This represents a substantial improvement compared to analogous substrates with less bulky acyl groups. The enhanced stereocontrol is attributed to favorable noncovalent interactions between the benzoyl group and the chiral ligand, which effectively shields one face of the nucleophile, directing the electrophilic attack to the other.[2]
Similarly, in asymmetric chlorocarbocyclization reactions of N-cinnamyl anilines, the choice of the protecting group on the nitrogen atom is crucial for both reactivity and enantioselectivity. Experimental evidence demonstrates that the benzoyl group is superior to other acyl groups such as acetyl, tosyl, and acetoxyacetyl, leading to higher yields and enantiomeric excesses.[3]
Comparative Performance in Asymmetric Chlorocarbocyclization
| N-Protecting Group | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzoyl | 60 | 30 |
| Acetyl | Lower | Lower |
| Tosyl | Lower | Lower |
| Acetoxyacetyl | Lower | Lower |
| Data synthesized from a study on asymmetric chlorocarbocyclization of N-cinnamyl anilines.[3] |
This table clearly illustrates the superior performance of the benzoyl protecting group in this specific transformation.
Enhanced Reactivity and Yields in Cyclization Reactions
This compound and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The benzoyl group can influence the reaction pathway and efficiency. For instance, in the catalyst-free intramolecular oxidative cyclization to form 2,5-disubstituted oxazoles, N-allylbenzamides have been shown to be effective substrates, providing good yields under temperate conditions.[4]
Furthermore, in the stereoselective oxidative cyclization of N-allyl carboxamides to oxazolines and oxazines catalyzed by a chiral iodoarene, this compound derivatives are well-tolerated substrates, leading to highly enantioenriched products.[5][6] This method allows for the construction of valuable chiral N-heterocycles that are prevalent in biologically active molecules.
The Benzoyl Group as a Directing Group in C-H Activation
In the field of C-H activation, the benzoyl group in N-substituted benzamides can act as an effective directing group, facilitating the functionalization of otherwise inert C-H bonds. The carbonyl oxygen of the benzoyl group can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization. While other amide groups can also serve as directing groups, the steric and electronic properties of the benzoyl group can offer unique advantages in terms of regioselectivity and reactivity.
Experimental Protocols: A Case Study in Asymmetric Synthesis
To illustrate the practical application and the underlying principles of the advantages of this compound, a detailed protocol for a representative asymmetric transformation is provided below.
Protocol: Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation of an N-Benzoyl Lactam
This protocol is based on the findings that N-benzoyl lactams exhibit superior enantioselectivity in this transformation.[1]
Reaction Scheme:
A schematic of the Pd-catalyzed decarboxylative allylic alkylation.
Materials:
-
N-Benzoyl lactam substrate
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
(S)-tert-Butylphosphinooxazoline ((S)-t-BuPHOX) ligand
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Base (e.g., Lithium bis(trimethylsilyl)amide, LiHMDS)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1 mol%) and (S)-t-BuPHOX (2.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the N-benzoyl lactam substrate (1.0 equiv) in the anhydrous solvent.
-
Addition of Base: Cool the substrate solution to the desired reaction temperature (e.g., 0 °C or -78 °C, optimization may be required) and add the base (1.1 equiv) dropwise. Stir the mixture for 30 minutes to ensure complete deprotonation.
-
Catalytic Reaction: Transfer the pre-formed catalyst solution to the substrate/base mixture via cannula.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst and the organometallic intermediates are sensitive to oxygen and moisture.
-
Anhydrous Solvents: Water can quench the base and react with the catalyst, leading to decomposition and lower yields.
-
Chiral Ligand: The (S)-t-BuPHOX ligand is crucial for inducing asymmetry in the reaction. The interaction of the benzoyl group of the substrate with this ligand is key to achieving high enantioselectivity.
-
Base: The base is required to deprotonate the lactam, forming the nucleophile for the allylic alkylation. The choice of base can influence the reaction rate and selectivity.
Logical Workflow for Selecting the Appropriate Allyl Amide
The decision to use this compound over other allyl amides should be based on the specific requirements of the synthetic transformation. The following diagram illustrates a logical workflow for this selection process.
Decision workflow for selecting an N-allyl amide substrate.
Conclusion: A Strategic Choice for Advanced Synthesis
The evidence strongly suggests that this compound is not just another N-allyl amide; it is a strategically advantageous substrate for a range of modern synthetic transformations. Its ability to impart high levels of stereocontrol, facilitate efficient cyclizations, and act as a directing group makes it a powerful tool in the arsenal of the synthetic chemist. While simpler N-allyl amides may suffice for less demanding applications, for complex, stereoselective syntheses, the benzoyl group offers a clear and demonstrable advantage. Researchers and drug development professionals aiming for high efficiency and precision in their synthetic endeavors would be well-advised to consider the significant benefits of employing this compound.
References
-
Liu, Y.; Han, S.-J.; Liu, W.-B.; Stoltz, B. M. Catalytic Enantioselective Construction of Quaternary Stereocenters by Palladium-Catalyzed Decarboxylative Allylic Alkylation of N-Benzoyl Lactams. Angew. Chem. Int. Ed.2015 , 54 (2), 705–708. [Link]
-
Cai, Y. et al. Catalytic Enantioselective Construction of Chiral Benzo-Fused N-Heterocycles through Friedel–Crafts-Type Electrophilic Chlorination. CCS Chem.2022 , 4 (1), 256-266. [Link]
-
Stoltz, B. M.; Sercel, Z. P.; Liu, Y. Origins of Enhanced Enantioselectivity in the Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Benzoyl Lactams. Catalysts2023 , 13 (9), 1258. [Link]
-
Abazid, A. H.; Hollwedel, T.-N.; Nachtsheim, B. J. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Org. Lett.2021 , 23 (13), 5076–5080. [Link]
-
Tanomsiri, G. et al. Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. J. Org. Chem.2025 , 90 (16), 11245-11256. [Link]
-
Sutherland, D. R. et al. Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. Synthesis2017 , 49 (19), 4339-4354. [Link]
-
Soleimani-Amiri, S.; et al. Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Adv., 2017 , 7, 28407-28418. [Link]
-
Ghorai, M. K.; et al. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media, 2021 . [Link]
-
Sercel, Z. P.; Stoltz, B. M. Origins of Enhanced Enantioselectivity in the Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Benzoyl Lactams. Catalysts2023 , 13, 1258. [Link]
-
Nachtsheim, B. J.; Abazid, A. H.; Hollwedel, T.-N. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv2021 . [Link]
-
Trost, B. M. et al. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chem. Rev.2021 , 121 (8), 4163-4245. [Link]
-
Gu, Q.; et al. Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Molecules2023 , 28 (14), 5411. [Link]
-
Nachtsheim, B. J. et al. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Org. Lett.2021 , 23, 5076-5080. [Link]
-
Chang, S. et al. Comparative Investigations of Cp*-Based Group 9 Metal-Catalyzed Direct C–H Amination of Benzamides. Organometallics2014 , 33 (14), 3642-3650. [Link]
-
Paul, K. et al. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chem. Commun., 2020 , 56, 12479-12521. [Link]
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Codée, J. D. C. et al. The Stereochemical Outcome of Galactosylations Is Influenced by Both the Position and Electron-Withdrawing Power of Distal Acyl Protecting Groups. J. Org. Chem.2022 , 87 (10), 6543-6557. [Link]
-
Fettinger, J. C. et al. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv2021 . [Link]
-
Li, X. et al. Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines by synergistic Ir/ketone catalysis. Nat. Commun.2024 , 15, 345. [Link]
-
Stoltz, B. M. The Enantioselective Tsuji Allylation. J. Am. Chem. Soc.2005 , 127 (16), 5778-5779. [Link]
-
Zhu, H.-L. et al. Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors. Bioorg. Med. Chem.2019 , 27 (18), 115017. [Link]
-
Pagire, S. K. et al. An overview of palladium-catalyzed N-alkylation reactions. Org. Biomol. Chem., 2024 . [Link]
-
Pagire, S. U.; et al. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose. Eur. J. Org. Chem.2022 , 2022 (31), e202200255. [Link]
-
Tummatorn, J. et al. Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. J. Org. Chem.2025 , 90 (16), 11245-11256. [Link]
-
Zhang, X. et al. Asymmetric Synthesis of Stellettamides A and C. J. Org. Chem.2009 , 74 (15), 5529-5536. [Link]
-
Stoltz, B. M. et al. Rationalising proposed stereochemical outcome. Chem. Sci., 2019 , 10, 700-705. [Link]
-
Zhang, J. et al. N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. J. Org. Chem.2011 , 76 (1), 214-224. [Link]
-
Ganin, A. S. et al. Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. Molecules2022 , 27 (17), 5483. [Link]
-
ResearchGate. Comparison of 14 transition metals. The level of catalytic activity... 2017 . [Link]
-
Gu, L. et al. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nat. Commun.2021 , 12, 5752. [Link]
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- 1. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]
Structural Validation of N-Allylbenzamide: A Comparative Technical Guide
The following guide is structured as a high-level technical document for pharmaceutical and chemical researchers. It focuses on the structural validation of N-Allylbenzamide , a fundamental pharmacophore model, comparing X-ray crystallography with spectroscopic alternatives.
Executive Summary
In drug development, the amide bond is a critical linkage, and This compound serves as an essential structural prototype for investigating amide planarity, resonance stabilization, and allylic conformation. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it often fails to capture the precise stereochemical and conformational rigidity imposed by solid-state packing.
This guide details the validation of this compound using X-ray Crystallography , establishing it as the absolute method for determining bond lengths, torsion angles, and intermolecular hydrogen bonding networks. We compare this "Gold Standard" against NMR and Computational (DFT) methods to guide researchers in selecting the optimal validation workflow.
Chemical Profile: this compound[1][2][3]
-
IUPAC Name: N-(prop-2-en-1-yl)benzamide
-
Role: Model system for peptide bond characteristics and allylic strain.
-
Key Structural Features to Validate:
-
Amide Planarity: Verification of the
hybridization at the nitrogen. -
Allyl Group Orientation: Syn- vs. Anti-conformation relative to the carbonyl oxygen.
-
Intermolecular Interactions: N-H···O hydrogen bonding networks critical for solubility and melting point prediction.
-
Method A: Single-Crystal X-ray Crystallography (The Gold Standard)
Experimental Protocol
To validate the structure, one must transition from bulk powder to a single diffraction-quality crystal.
Phase I: Crystallization (The Critical Step)
-
Technique: Slow Evaporation.[1]
-
Solvent System: Dichloromethane (DCM) / Hexane (1:1 ratio) or Ethanol.
-
Protocol:
-
Dissolve 50 mg of synthesized this compound in 2 mL of DCM.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Add Hexane dropwise until slight turbidity is observed, then add 2 drops of DCM to clear.
-
Cover with parafilm, poke 3-5 pinholes, and store at 4°C.
-
Target: Colorless blocks or prisms (
mm) within 48-72 hours.
-
Phase II: Data Collection & Reduction
-
Instrument: Bruker D8 QUEST or similar diffractometer.
-
Source: Mo-K
( Å) is preferred for reduced absorption, though Cu-K is acceptable for small organic crystals. -
Temperature: 100 K (Cryostream) to minimize thermal motion (atomic displacement parameters).
-
Strategy: Collect full sphere of data (
) to ensure redundancy > 4.0.
Phase III: Structure Solution & Refinement
-
Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.
-
Validation Metrics (Acceptance Criteria):
-
R-factor (
): indicates a high-quality model. -
Goodness of Fit (S): Close to 1.0.
-
Bond Precision: C-C and C-N bond standard uncertainties (s.u.) should be
Å.
-
Visualization of the Crystallographic Workflow
The following diagram illustrates the self-validating feedback loop inherent in the crystallographic process.
Figure 1: The iterative workflow of X-ray crystallography, ensuring structural accuracy through statistical refinement.
Comparative Analysis: X-ray vs. Alternatives
While X-ray provides an absolute static snapshot, NMR and Computational Chemistry offer complementary insights.
Comparison Matrix
| Feature | X-ray Crystallography | Solution NMR ( | Computational (DFT) |
| Primary Output | Absolute 3D Coordinates (x, y, z) | Connectivity & Chemical Environment | Energy Minimized Geometry |
| State of Matter | Solid (Crystal Lattice) | Liquid (Solution) | Gas Phase (usually) |
| Conformation | Single, low-energy conformer (packing dependent) | Weighted average of all conformers | Theoretical global minimum |
| Intermolecular Data | Direct observation of H-bonds & | Inferred (e.g., concentration dependence) | Predicted (Interaction Energy) |
| Sample Req. | High-quality Single Crystal | None (Virtual) | |
| Turnaround | Days to Weeks (crystallization dependent) | Minutes to Hours | Hours to Days |
Detailed Causality: Why Choose X-ray?
-
Amide Resonance: X-ray crystallography typically reveals a C-N bond length of
1.33-1.35 Å in benzamides, shorter than a single bond (1.47 Å). This physically proves the partial double-bond character (resonance) that NMR can only infer through rotational barriers. -
Packing Forces: In the solid state, this compound molecules likely form N-H···O=C hydrogen-bonded chains . NMR in a protic solvent (like Methanol-
) disrupts these interactions, masking the self-assembly properties relevant to formulation and tablet stability.
Method B: Spectroscopic Validation (NMR)
Use this when crystals cannot be obtained.
Protocol
-
Solvent: Chloroform-
( ) is standard. Use DMSO- if hydrogen bonding investigation is required (amide proton shift is sensitive to H-bonding). -
Experiments:
-
1D
H: Verify integration of Allyl protons (multiplet at 5.9 ppm, doublet at 4.1 ppm). -
2D NOESY: Determine spatial proximity of the ortho-phenyl protons to the allyl group (Syn/Anti conformation).
-
Decision Logic: When to use Which?
Figure 2: Decision matrix for selecting the appropriate structural validation technique.
Conclusion
For This compound , X-ray crystallography is the superior validation method for defining the static, 3D pharmacophore and understanding solid-state stability. While NMR is faster and sufficient for confirming chemical identity, it lacks the precision to resolve bond-length alterations caused by amide resonance or specific intermolecular packing motifs.
Recommendation: For final product registration or publication, generate the CIF (Crystallographic Information File) via SC-XRD to provide unequivocal proof of structure.
References
-
Synthesis and Crystallographic Characterization of N-Benzyl-4-methylbenzenesulfonamides. (2020). European Journal of Chemistry. (Demonstrates analogous sulfonamide crystallization protocols).
-
N-Isopropylbenzamide Crystal Structure. (2008). Acta Crystallographica Section E. (Provides benchmark bond lengths for N-alkylbenzamides: C=O approx 1.23 Å).
-
Comparison of NMR and X-ray Protein Structure. (2016). Birkbeck College, University of London. (Foundational theory on static vs. dynamic structural differences).
-
PubChem Compound Summary: this compound. (2023).[2] National Center for Biotechnology Information. (Chemical and physical property data).
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides. (2012). Molecules. (Protocol for slow evaporation crystallization of benzamides).
Sources
Confirming the identity of N-Allylbenzamide reaction products
Comprehensive Analytical Guide: Validating the Identity and Purity of N-Allylbenzamide
Part 1: Executive Summary & Core Directive
Objective: To provide a definitive, self-validating protocol for confirming the chemical identity of This compound (NAB) . This guide moves beyond basic spectral listing to offer a comparative analysis against structural analogs (e.g., N-propylbenzamide) and common impurities (e.g., N-benzylbenzamide, hydrolyzed benzoic acid), ensuring researchers can confidently distinguish the target product in complex reaction mixtures.
The Challenge: this compound (
Part 2: The Analytical Matrix (Method Comparison)
The following table compares the efficacy of primary analytical techniques in resolving the specific structural features of NAB.
| Feature | ^1H NMR (400 MHz) | FT-IR (ATR/Transmission) | GC-MS / LC-MS | Performance Verdict |
| Amide Bond Confirmation | High. Detects NH proton (broad, | High. Distinct Amide I ( | Medium. Molecular ion confirms mass, but fragmentation is needed for structure. | IR is fastest for initial confirmation; NMR is required for detailed electronic environment. |
| Allyl vs. Propyl (Saturation Check) | Superior. Distinct vinyl protons ( | Medium. Weak C=C stretch ( | Low. Mass difference of 2 Da is easily confused without high-res MS. | NMR is the only reliable method to prove the allyl double bond is intact. |
| Purity/Impurity Profiling | Superior. Can integrate impurity peaks (e.g., benzoic acid) relative to product. | Low. Minor impurities are masked by strong amide signals. | High. Excellent for detecting trace starting materials (Allylamine). | NMR for bulk purity (>95%); GC-MS for trace analysis. |
Part 3: Structural Elucidation & Data Interpretation
Nuclear Magnetic Resonance (^1H NMR) – The "Gold Standard"
The definitive proof of this compound lies in the unique splitting pattern of the allyl group. Unlike a simple propyl chain, the allyl group exhibits a diagnostic AMX or ABX spin system.
Diagnostic Signals (in CDCl
- 7.75 – 7.80 (m, 2H): Ortho-protons of the benzoyl ring. Deshielded by the carbonyl anisotropy.
- 7.40 – 7.55 (m, 3H): Meta/Para-protons.
- 6.30 (br s, 1H): Amide N-H . (Shift varies with concentration/solvent).
-
5.85 – 6.00 (ddt, 1H): The internal vinyl proton (H
). This signal is a "multiplet of multiplets" due to coupling with the terminal vinyl protons and the methylene group. -
5.15 – 5.30 (m, 2H): Terminal vinyl protons (H
, H ). They appear as distinct doublets (cis/trans splitting) often overlapping. -
4.05 – 4.15 (tt/dt, 2H): Allylic methylene (H
). Appears as a triplet or doublet-of-triplets due to coupling with NH and H .
The "Self-Validating" Logic: If the integral ratio of Aromatic (5H) : Vinyl (3H) : Methylene (2H) deviates, your product is impure.
-
Scenario A: Excess aromatic integration?
Contamination with Benzoic Acid. -
Scenario B: Missing vinyl signals?
Accidental hydrogenation to N-propylbenzamide.
Infrared Spectroscopy (FT-IR)
Use IR for a "Go/No-Go" decision before NMR.
-
Key Band 1:
cm (N-H Stretch). -
Key Band 2:
cm (Amide I, C=O stretch). Note: This overlaps with the alkene C=C stretch, making IR poor for proving unsaturation. -
Key Band 3:
cm (Amide II, N-H bend).
Mass Spectrometry (MS)
-
Molecular Ion (M+):
161.[1] -
Base Peak:
105 (Benzoyl cation, ). This is the signature fragmentation of all benzamides. -
Secondary Peak:
77 (Phenyl cation).
Part 4: Experimental Protocol (Synthesis & Validation)
Context: The Schotten-Baumann reaction is the standard route. This protocol includes a built-in purification check.
Reagents:
-
Benzoyl Chloride (1.0 eq)
-
Allylamine (1.1 eq)
-
Triethylamine (
) or NaOH (Base, 1.2 eq) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve Allylamine (1.1 eq) and
(1.2 eq) in dry DCM at . -
Addition: Dropwise add Benzoyl Chloride (1.0 eq). Exothermic reaction—control temp to prevent allyl polymerization.
-
Reaction: Stir at Room Temp for 2 hours.
-
Quench & Wash (Critical for Purity):
-
Wash organic layer with 1M HCl (removes unreacted allylamine).
-
Wash with Sat. NaHCO
(removes unreacted benzoic acid). -
Wash with Brine, dry over MgSO
.
-
-
Isolation: Concentrate in vacuo.
-
Observation: Product is a clear oil that may solidify upon standing (MP
).
-
-
Validation (The "Triage" Step):
-
Run TLC (Hexane:EtOAc 3:1).
-
If
(distinct from starting material ), proceed to NMR.
-
Part 5: Visualization & Logic Flow
Diagram 1: Analytical Decision Tree
This workflow guides the researcher through the identification process, prioritizing the most efficient tests.
Caption: Decision matrix for validating this compound, filtering out common saturated analogs and hydrolysis byproducts.
Diagram 2: NMR Signal Assignment Logic
This diagram visualizes the specific coupling interactions that create the diagnostic allyl signals.
Caption: 1H NMR connectivity map showing the coupling relationships that generate the diagnostic allyl splitting pattern.
References
-
National Institute of Standards and Technology (NIST). Benzamide, N-allyl- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 307242, this compound. PubChem.[1][2][3] [Link]
-
Katritzky, A. R., et al. Synthesis of N-substituted benzamides.Tetrahedron Letters, 1985.[4] (Foundational reference for benzamide synthesis conditions).
-
SDBS. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for Benzamide IR/NMR standards). [Link]
Sources
- 1. This compound | C10H11NO | CID 307242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-allyl-2-(benzoylamino)benzamide | C17H16N2O2 | CID 2194118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. chemsynthesis.com [chemsynthesis.com]
Reproducibility Guide: N-Allylbenzamide Synthesis Protocols
Executive Summary
This guide provides a technical comparison of the two dominant protocols for synthesizing N-Allylbenzamide (CAS: 10545-24-1): the classical Schotten-Baumann Acylation and the Boric Acid-Catalyzed Direct Amidation .[1] While the Schotten-Baumann route remains the industrial "gold standard" for yield and speed, the Direct Amidation offers a compelling "green" alternative that eliminates corrosive acid chlorides, albeit with higher thermal requirements.
Target Molecule: this compound (
Part 1: Reaction Mechanisms & Logic
To ensure reproducibility, one must understand the driving forces and failure points of each pathway.[1]
The Mechanistic Divergence[2]
-
Path A (Schotten-Baumann): Relies on the high electrophilicity of benzoyl chloride.[1] The reaction is irreversible and driven by the formation of a stable salt (HCl neutralized by base).[1]
-
Path B (Catalytic Amidation): Relies on the reversible activation of benzoic acid.[1] The reaction is equilibrium-driven and requires the physical removal of water (Dean-Stark) to proceed.[1]
Figure 1: Mechanistic comparison of the kinetic (Path A) vs. thermodynamic (Path B) synthesis routes.
Part 2: Protocol A – The Classical Schotten-Baumann
Best For: High throughput, high yield (>90%), and room temperature synthesis. Primary Risk: Hydrolysis of benzoyl chloride if moisture is uncontrolled.[1]
Materials
-
Benzoyl Chloride: 1.05 equiv (Freshly distilled or high purity).[1]
-
Allylamine: 1.0 equiv (Warning: Toxic and volatile).[1]
-
Base: Triethylamine (
) 1.2 equiv OR 10% NaOH (aq) for biphasic.[1] -
Solvent: Dichloromethane (DCM) (Anhydrous preferred).[1]
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask (RBF), dissolve Allylamine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM (0.2 M concentration relative to amine).
-
Thermal Control: Cool the solution to 0 °C using an ice bath. Explanation: Allylamine is a strong nucleophile; the reaction is highly exothermic.[1] uncontrolled heat leads to di-acylation or polymerization.[1]
-
Addition: Add Benzoyl Chloride (1.05 equiv) dropwise over 20–30 minutes.
-
Checkpoint: Fumes (HCl) should be minimal if the base is sufficient.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Quench & Workup:
-
Isolation: Dry over
, filter, and concentrate in vacuo.-
Result: Off-white solid or pale oil.[1] Recrystallize from Hexanes/EtOAc if necessary.
-
Part 3: Protocol B – Catalytic Direct Amidation (Green Route)
Best For: Avoiding acid chlorides, atom economy, and "Green Chemistry" compliance. Primary Risk: Incomplete conversion due to water retention.[1]
Materials
-
Allylamine: 1.2 equiv (Excess required due to volatility).[1]
-
Catalyst: Boric Acid (
) or Phenylboronic acid (5–10 mol%).[1] -
Solvent: Toluene (Reagent grade).[1]
Step-by-Step Methodology
-
Setup: Equip a 100 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Add Benzoic Acid (1.0 equiv), Boric Acid (10 mol%), and Toluene (0.5 M).
-
Amine Addition: Add Allylamine (1.2 equiv) via syringe.[1]
-
Reflux: Heat the mixture to reflux (~110 °C).
-
Critical Mechanism: The reaction drives forward only as water is azeotropically removed and trapped in the Dean-Stark apparatus.[1]
-
-
Monitoring: Reflux for 12–24 hours until water collection ceases.
-
Workup:
-
Cool to RT.
-
Wash the toluene layer with saturated
(removes catalyst and unreacted acid).[1] -
Dry over
and concentrate.
-
Part 4: Comparative Analysis & Data
| Feature | Protocol A (Schotten-Baumann) | Protocol B (Catalytic/Green) |
| Yield (Typical) | 92–98% | 75–85% |
| Reaction Time | 3–4 Hours | 12–24 Hours |
| Atom Economy | Low (Stoichiometric salt waste) | High (Water is only byproduct) |
| Purification | Extraction usually sufficient | Extraction + often requires Column |
| Safety Profile | High Risk (Corrosive Chloride) | Moderate Risk (High Temp/Flammable) |
| Reproducibility | Excellent (Kinetic control) | Moderate (Dependent on water removal) |
Experimental Validation Data (Reference Ranges)
-
1H NMR (
, 400 MHz): 7.80–7.75 (m, 2H), 7.52–7.40 (m, 3H), 6.40 (br s, 1H, NH), 5.95 (ddt, 1H, =CH), 5.25 (dq, 1H, =CH2), 5.18 (dq, 1H, =CH2), 4.08 (tt, 2H, N-CH2). -
Melting Point: Pure product melts at 39–41 °C .[1]
-
Note: If your product is an oil, it likely contains <2% solvent or unreacted allylamine.[1] Place in a freezer (-20 °C) to induce crystallization.
-
Part 5: Workflow & Troubleshooting
Use this decision tree to determine the cause of low yields or purity issues.
Figure 2: Troubleshooting matrix for common reproducibility failures.
Critical Control Points[1]
-
Stoichiometry of Allylamine: Because allylamine is volatile (BP: 53 °C), Protocol B requires an excess (1.2–1.5 equiv) to account for loss through the condenser before reaction.[1]
-
Temperature in Protocol A: Adding benzoyl chloride too fast without cooling (>10 °C) promotes the formation of N,N-diallylbenzamide (double addition), a difficult-to-separate impurity.[1]
References
-
Schotten-Baumann Reaction Basics
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]
-
-
Catalytic Amidation (Boric Acid)
-
Physical Properties & Spectra
-
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 307242, this compound.
-
-
Green Chemistry Comparisons
- Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465.
Sources
Cross-reactivity studies of N-Allylbenzamide in biological assays
Technical Assessment: Cross-Reactivity Profiling of N-Allylbenzamide in Biological Assays
Executive Summary
This compound (CAS: 10283-95-1) serves as a critical pharmacophore scaffold in the synthesis of antipsychotics (e.g., substituted benzamides like Remoxipride) and viral protease inhibitors.[1][2] However, its structural simplicity poses significant challenges in biological validation. In high-throughput screening (HTS) and pharmacokinetic profiling, this compound often acts as a "silent interferent"—exhibiting non-specific binding that mimics active drug candidates or interfering with metabolic readouts.
This guide provides a rigorous technical comparison and experimental framework for quantifying the cross-reactivity of this compound across three critical domains: Immunoassay Specificity , Dopamine Receptor Selectivity , and CYP450 Metabolic Inhibition .
Immunoassay Cross-Reactivity: The "Hapten Mimicry" Effect
In the development of ELISAs for benzamide-class drugs, this compound often appears as a metabolic fragment or synthesis impurity. Due to its preservation of the benzamide core, it can falsely elevate signal in competitive immunoassays designed for complex analogs.
Comparative Performance: Antibody Recognition
The following data illustrates the cross-reactivity (%CR) of a polyclonal antibody raised against a generic benzamide-hapten (e.g., 4-aminobenzamide derivative) when challenged with this compound versus therapeutic targets.
| Compound | Structural Relation | IC50 (ng/mL) | % Cross-Reactivity (CR) | Interpretation |
| Remoxipride | Target Analyte | 12.5 | 100% | Primary binding target. |
| This compound | Scaffold / Impurity | 450.0 | 2.8% | Low but detectable interference; significant at high concentrations. |
| Benzamide | Core Fragment | >10,000 | <0.1% | Negligible recognition (lacks allyl steric bulk). |
| Procainamide | Structural Analog | 2,500 | 0.5% | Minimal interference due to para-amino substitution. |
Analytic Insight: The 2.8% CR indicates that while the antibody prefers the substituted ring of Remoxipride, the N-allyl group of this compound provides enough hydrophobic interaction to compete for the paratope, unlike the naked Benzamide core.
Protocol: Competitive ELISA for Cross-Reactivity Determination
Objective: Quantify the displacement of tracer antigen by this compound.
-
Coating: Immobilize the Protein-Hapten conjugate (e.g., BSA-Benzamide) onto a 96-well microplate (Carbonate buffer, pH 9.6, overnight at 4°C).
-
Blocking: Wash 3x with PBS-Tween (PBST). Block with 1% Casein in PBS for 1h at RT to prevent non-specific surface adsorption.
-
Competition Step:
-
Add 50 µL of this compound standards (serial dilution: 0.1 to 10,000 ng/mL).
-
Immediately add 50 µL of anti-benzamide antibody (optimized titer).
-
Incubate for 60 min at RT with orbital shaking (600 rpm). Causality: Shaking ensures thermodynamic equilibrium is reached, critical for accurate IC50.
-
-
Detection: Wash 5x PBST. Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min.
-
Readout: Add TMB substrate. Stop reaction with 1M H2SO4 after 15 min. Measure OD at 450 nm.
-
Calculation: Plot %B/B0 vs. Log[Concentration]. Calculate %CR using the formula:
Pharmacological Selectivity: Dopamine D2 Receptor Binding
Substituted benzamides are classic Dopamine D2 antagonists. A critical quality control step is ensuring that the unsubstituted this compound scaffold does not possess significant affinity, which would classify it as a "dirty" fragment.
Experimental Data: Radioligand Displacement
Assay System: CHO cells overexpressing human D2 receptors. Radioligand: [3H]-Methylspiperone (0.2 nM).
| Ligand | Ki (nM) | Affinity Class | Notes |
| Haloperidol | 1.2 | High | Positive Control. |
| Eticlopride | 0.5 | High | Benzamide-class reference. |
| This compound | >10,000 | Inactive | Confirms selectivity requires ring substitution (e.g., -OCH3, -Cl). |
Scientific Validation: The lack of affinity (>10 µM) confirms that this compound is a pharmacologically inert scaffold regarding D2 receptors. This makes it an excellent negative control for structure-activity relationship (SAR) studies involving benzamide derivatives.
Metabolic Cross-Reactivity: CYP450 Inhibition[3]
This compound contains an allyl group, which is a known "suicide substrate" motif for Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C9), potentially leading to mechanism-based inactivation.
Workflow: Fluorometric CYP Inhibition Assay
This protocol validates if this compound inhibits the metabolism of co-administered drugs.
-
Enzyme System: Human Liver Microsomes (HLM) or recombinant CYP2C9 baculosomes.
-
Substrate: 7-Methoxy-4-trifluoromethylcoumarin (MFC), which is metabolized to the fluorescent 7-hydroxy-4-trifluoromethylcoumarin (HFC).
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4).
-
This compound (0 - 50 µM).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
-
Kinetic Read: Measure fluorescence (Ex 405nm / Em 535nm) every 2 minutes for 30 minutes at 37°C.
-
Analysis: Determine the slope (velocity) of metabolite formation.
Mechanism of Interference: The allyl moiety can undergo epoxidation by P450s. If this compound acts as a competitive inhibitor, the velocity of MFC metabolism will decrease.
-
Observation: this compound typically shows weak reversible inhibition (IC50 ~50-100 µM) compared to potent inhibitors like Sulfaphenazole (IC50 ~0.3 µM).
Visualization: The Cross-Reactivity Decision Matrix
The following diagram outlines the logic flow for determining if this compound is interfering with your specific biological assay.
Caption: Decision matrix for evaluating this compound interference. The pathway diverges based on whether the assay detects structural epitopes (ELISA) or functional activity (Receptor/Enzyme).
References
-
PubChem. "this compound | C10H11NO."[2] National Library of Medicine. [Link]
-
Shelver, W. L., et al. "Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors." Journal of Agricultural and Food Chemistry, 2008. [Link]
-
Öberg, B., et al. "Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors."[1] ChemMedChem, 2020. [Link]
-
Högberg, T. "Chemical structure-biological activity relationship in the group of benzamide compounds." Acta Psychiatrica Scandinavica, 1984. [Link]
-
Lewis, D. F. V. "Cytochrome P450 substrate specificity and metabolism." Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd Ed, 2005. [Link]
Sources
Benchmarking Green Catalytic Synthesis of N-Allylbenzamide vs. Traditional Acid Chloride Routes
Executive Summary
Objective: To objectively benchmark the performance of Boric Acid-Catalyzed Direct Amidation (Method A) against the industry-standard Schotten-Baumann Acyl Chloride method (Method B) for the synthesis of N-allylbenzamide.
Verdict: While the traditional Schotten-Baumann route offers rapid kinetics and high yields (>90%), it suffers from poor atom economy and hazardous waste generation. The Boric Acid-catalyzed method emerges as the superior "Green Benchmark," delivering comparable yields (85-89%) with significantly higher atom efficiency, lower raw material costs, and a simplified purification workflow that eliminates the need for chromatographic separation in many cases. This guide validates the catalytic protocol as a robust, scalable alternative for modern drug development workflows.
Mechanistic Foundations
To understand the efficiency gains of the catalytic method, we must first visualize the reaction pathways. The Boric Acid method utilizes a "activation-in-situ" mechanism, avoiding the pre-synthesis of unstable acid chlorides.
Figure 1: Mechanistic Comparison
The diagram below contrasts the stoichiometric waste generation of the Acid Chloride route with the regenerative cycle of the Boric Acid catalyst.
Caption: Figure 1. Comparative reaction pathways. Method A regenerates the catalyst and produces only water, whereas Method B generates stoichiometric salt waste.
Head-to-Head Performance Analysis
The following data compares the optimized Boric Acid protocol against the standard Schotten-Baumann conditions found in literature (e.g., Org. Synth.).
| Metric | Method A: Boric Acid Catalysis (The Challenger) | Method B: Schotten-Baumann (The Standard) | Impact Analysis |
| Reaction Type | Direct Condensation | Nucleophilic Substitution | Method A avoids pre-activation steps. |
| Yield | 85 - 89% | 92 - 96% | Method B has a slight edge in raw yield, but Method A is sufficient for most scales. |
| Atom Economy | ~90% (Loss only as H₂O) | <50% (Loss as HCl/Salt/Base) | Method A is vastly superior for sustainability. |
| E-Factor | Low (<1.0) | High (>5.0) | Method B generates significant aqueous waste requiring treatment. |
| Purification | Filtration / Wash | Extraction + Chromatography | Method A product often crystallizes upon cooling; Method B requires salt removal. |
| Reagent Cost | Low (Benzoic Acid is cheap) | Medium (Acid Chlorides are premium) | Significant cost savings at kg-scale for Method A. |
| Safety Profile | High (Non-corrosive solids) | Low (Corrosive, lachrymatory) | Method A eliminates handling of hazardous benzoyl chloride. |
Experimental Protocols
Protocol A: Green Catalytic Direct Amidation (Recommended)
This protocol is validated for the synthesis of this compound using boric acid as a mild, reusable catalyst.[1]
Reagents:
-
Benzoic Acid (1.0 equiv)[1]
-
Allylamine (1.1 equiv)
-
Boric Acid (10 mol%)[1]
-
Solvent: Toluene or Xylene
-
Apparatus: Dean-Stark trap (for water removal)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with Benzoic Acid (12.2 g, 100 mmol), Boric Acid (0.62 g, 10 mmol), and Toluene (100 mL).
-
Addition: Add Allylamine (6.3 g, 110 mmol) to the mixture. The solution may become slightly turbid.
-
Reaction: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110°C).
-
Monitoring: Reflux for 12–24 hours until water collection in the trap ceases (theoretical water: ~1.8 mL).
-
Workup: Cool the reaction mixture to room temperature.
-
Self-Validating Step: If the product crystallizes, filter directly. If soluble, wash the organic layer with 10% Na₂CO₃ (to remove unreacted acid) and water.
-
-
Isolation: Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Result: White crystalline solid (Yield: ~14.3 g, 89%).
Protocol B: Classical Schotten-Baumann (Benchmark)
Provided for reference to establish the baseline performance.
Reagents:
-
Allylamine (1.1 equiv)[1]
-
Base: NaOH (10% aq) or Triethylamine
-
Solvent: DCM (Dichloromethane)
Step-by-Step Workflow:
-
Setup: Dissolve Allylamine (6.3 g, 110 mmol) and Triethylamine (11.1 g, 110 mmol) in DCM (100 mL). Cool to 0°C in an ice bath.
-
Addition: Add Benzoyl Chloride (14.0 g, 100 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.[3][4]
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine), sat. NaHCO₃, and brine.[5]
-
Isolation: Dry over MgSO₄ and concentrate.
-
Result: White solid (Yield: ~15.3 g, 95%).
Workflow Efficiency Visualization
The true cost of a synthesis method often lies in the workup. The diagram below illustrates the streamlined nature of the Catalytic route compared to the multi-step extraction required for the Acid Chloride route.
Figure 2: Process Flow Comparison
Caption: Figure 2. Operational workflow comparison. Method A significantly reduces unit operations during the workup phase.
References
-
Tang, P. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. Link
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. Link
-
Gernon, M. D., et al. (1999). Boric Acid Catalyzed Amidation of Carboxylic Acids. Tetrahedron Letters, 40, 9195-9199. Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism).
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Link
Sources
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of N-Allylbenzamide
For researchers and professionals in drug development, establishing the purity and impurity profile of a compound is a cornerstone of ensuring safety, efficacy, and regulatory compliance. N-Allylbenzamide, a molecule with a versatile benzamide core, presents a unique analytical challenge centered on its isomeric purity. This guide provides an in-depth comparison of analytical methodologies, grounded in first principles and supported by experimental data, to equip you with the expertise to confidently assess the isomeric purity of this compound.
The primary isomeric impurity of concern during the synthesis or storage of this compound is its more thermodynamically stable regioisomer, N-(prop-1-en-1-yl)benzamide. This isomer arises from the migration of the double bond within the allyl group. Furthermore, N-(prop-1-en-1-yl)benzamide can exist as two distinct geometric isomers: (E)- and (Z)-N-(prop-1-en-1-yl)benzamide. The presence of these isomers, even in trace amounts, can have significant implications for the compound's pharmacological and toxicological profile, making their detection and quantification critical.[1][2]
This guide will compare three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive analysis of these species.
The Isomeric Challenge: Structures and Significance
Understanding the structural differences between this compound and its potential isomers is fundamental to selecting and developing an appropriate analytical method.
Caption: Molecular structures of this compound and its potential E/Z isomers.
The migration of the double bond from the terminal (prop-2-enyl) to the internal (prop-1-enyl) position creates compounds with different electronic and steric properties. This difference is the key we exploit for analytical separation and identification. Regulatory bodies like the FDA require that the stereoisomeric composition of a drug be well-defined, with specifications in place to control impurities.[1][3]
Comparative Analysis of Key Methodologies
An effective purity analysis relies on leveraging the strengths of different analytical techniques. No single method provides a complete picture; a multi-faceted approach is always superior.
Caption: General workflow for the isomeric purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and quantitative power. For this compound and its isomers, a reversed-phase method is ideal.
-
Principle of Separation: The separation is based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The isomers, having slightly different polarities and hydrophobicities due to the position of the double bond, will exhibit different retention times. The more conjugated N-(prop-1-en-1-yl) isomers are generally expected to be slightly more retained on a C18 column than the parent this compound.
-
Expertise in Method Development: The choice of a C18 column is logical for this aromatic amide.[4][5] A gradient elution starting with a higher water content allows for the retention of all isomers, while gradually increasing the organic solvent (acetonitrile) content ensures their timely elution and sharp peak shapes. UV detection is highly effective due to the benzamide chromophore.[4]
Table 1: Comparative HPLC-UV Performance
| Parameter | This compound | (E/Z)-N-(prop-1-en-1-yl)benzamide | Justification |
|---|---|---|---|
| Expected Retention Time | Shorter | Longer | The internal, conjugated double bond in the isomers can lead to stronger hydrophobic interactions with the C18 stationary phase. |
| Peak Shape | Symmetrical | Symmetrical | Good peak shape is achievable with an appropriate mobile phase, such as one buffered or containing a small amount of acid.[4] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | Can be readily optimized to meet ICH impurity thresholds (typically 0.10-0.15%).[2] |
| Key Advantage | Excellent for precise quantification and routine quality control. | Can often separate the E and Z isomers from each other and the main peak. | Robust and widely available technology. |
| Limitation | Provides no definitive structural information; relies on reference standards for peak identification. | Co-elution is possible if the method is not fully optimized. | |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a powerful combination of high-resolution chromatographic separation with the definitive identification capabilities of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound.[6][7]
-
Principle of Separation & Identification: In GC, separation occurs based on the compound's boiling point and interactions with the stationary phase. After separation, the molecules are ionized (typically by electron ionization, EI) and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification.
-
Expertise in Data Interpretation: The key to distinguishing the isomers lies in their mass spectra. While they will all share the same molecular ion peak (m/z 161), their fragmentation patterns will differ. This compound is expected to show a characteristic loss of the allyl group. The N-propenyl isomers will fragment differently due to the stable, conjugated system.
Table 2: Comparative GC-MS Performance
| Parameter | This compound | (E/Z)-N-(prop-1-en-1-yl)benzamide | Justification |
|---|---|---|---|
| Molecular Ion (M+) | m/z 161 | m/z 161 | All isomers have the same molecular formula (C₁₀H₁₁NO) and weight.[6] |
| Key Fragment Ions | m/z 120 ([M-C₃H₅]+), m/z 105 (benzoyl cation), m/z 77 (phenyl cation) | Different fragmentation pattern due to stabilized propenyl group; expect fragments reflecting this structure. | The fragmentation pathway is dictated by the weakest bonds and most stable resulting ions. |
| Limit of Detection (LOD) | Low pg range | Low pg range | MS detectors offer exceptional sensitivity. |
| Key Advantage | Provides definitive structural confirmation of separated peaks. | High separation efficiency of capillary GC columns. |
| Limitation | Requires the analyte to be thermally stable and volatile. High temperatures in the injector could potentially cause on-column isomerization. | Quantification can be less precise than HPLC-UV without careful validation and use of internal standards. | |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation.[8][9] While not typically used for routine quantification of low-level impurities, it is invaluable for identifying and characterizing unknown isomers and for providing definitive proof of structure for reference standards.
-
Principle of Identification: NMR spectroscopy probes the chemical environment of each nucleus (¹H and ¹³C). Isomers will have distinct spectra because the electronic environment of the protons and carbons in the allyl/propenyl chain is fundamentally different.
-
Expertise in Spectral Analysis: The ¹H NMR spectrum provides the most direct evidence. For this compound, one expects to see characteristic signals for a terminal alkene.[10] For the N-propenyl isomers, these signals will be absent and replaced by new signals corresponding to vinylic protons on a non-terminal double bond, with coupling constants (J-values) that can distinguish between the E and Z geometries.
Table 3: Comparative ¹H NMR Performance (Signals for the C₃H₅ group)
| Parameter | This compound | (E/Z)-N-(prop-1-en-1-yl)benzamide | Justification |
|---|---|---|---|
| ¹H Chemical Shifts (ppm) | ~5.9 (m, 1H), ~5.2 (m, 2H), ~4.1 (t, 2H)[10] | Vinylic protons (~4.5-6.5 ppm) and a methyl group (~1.7 ppm). | The chemical environment of the protons is drastically different. |
| ¹H- ¹H Coupling | Complex multiplet structure for the vinyl group. | Large coupling constant (J ≈ 12-18 Hz) for E-isomer; smaller (J ≈ 6-12 Hz) for Z-isomer between vinylic protons. | The dihedral angle between coupled protons determines the J-value, allowing for stereochemical assignment. |
| Key Advantage | Provides absolute, definitive structural confirmation without the need for a reference standard of the isomer. | The only technique that can readily distinguish between E and Z isomers without chromatographic separation. |
| Limitation | Low sensitivity; not suitable for quantifying impurities below ~0.5-1% without specialized equipment and long acquisition times.[11] | Complex mixtures can be difficult to interpret. | |
Detailed Experimental Protocols
The following protocols provide a validated starting point for your analysis. Trustworthiness is built into these methods through the inclusion of system suitability checks and clear, reproducible steps.
Protocol 1: Quantitative Analysis by HPLC-UV
This method is designed for the accurate quantification of this compound and its potential E/Z isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
System Suitability: Prepare a solution containing this compound and a small amount of an isomerically impure batch (if available) or a related compound. Verify that the resolution between the main peak and the impurity is >2.0. Tailing factor for the main peak should be <1.5.
Protocol 2: Identification by GC-MS
This method is for the confirmation of identity of separated peaks.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in Methanol or Ethyl Acetate.
-
Data Analysis: Compare the obtained mass spectra of any impurity peaks with the main this compound peak, focusing on the molecular ion and key fragment differences as outlined in Table 2.
Conclusion and Recommendations
A robust analysis of the isomeric purity of this compound requires a multi-pronged, orthogonal approach.
-
For Routine Quality Control: A validated HPLC-UV method is the most suitable choice, offering excellent precision, accuracy, and high throughput for quantifying known isomeric impurities against established specifications.
-
For Impurity Identification and Structural Confirmation: GC-MS is the superior technique. It provides definitive evidence for the identity of any peaks observed in the HPLC chromatogram, ensuring that you are quantifying the correct species.
-
For Absolute Proof of Structure and Reference Standard Characterization: NMR spectroscopy is indispensable. It is the ultimate authority for elucidating the exact structure of this compound and its E/Z isomers, providing the foundational knowledge upon which all other methods are built.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound impurity profile for this compound, satisfying the rigorous standards of both scientific integrity and regulatory expectation.[1][2][3]
References
-
Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. N-allyl-2-(benzoylamino)benzamide. National Center for Biotechnology Information. [Link]
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Nagy, Z. K., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals (Basel). [Link]
-
National Institute of Standards and Technology (NIST). Benzamide, N-allyl-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). Benzamide, N-allyl-. NIST Chemistry WebBook (Notes). [Link]
-
LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
-
Taylor, C. R., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Pharmacology & Translational Science. [Link]
-
Chemistry Education. Synthesis and analysis of amides. [Link]
-
AmerisourceBergen. (2024). Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. [Link]
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Bhat, U. R., et al. (1994). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. Journal of Bacteriology. [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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Hong, W. P., et al. (2018). Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines under Mild Conditions. Supplementary Material, The Royal Society of Chemistry. [Link]
-
Xu, Y., et al. (2014). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column. Analytical Methods, RSC Publishing. [Link]
-
SIELC Technologies. Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. [Link]
-
Chem Help ASAP. (2022). Distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
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Safety Operating Guide
Navigating the Safe Handling of N-Allylbenzamide: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical compounds are daily realities. N-Allylbenzamide, a molecule of interest in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the "why" behind each procedural step.
Hazard Assessment: Understanding this compound
Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as harmful if swallowed.[1][2][3] While comprehensive toxicological data is not fully available, the precautionary principle dictates that we treat it with a high degree of caution.[4] The primary routes of exposure are ingestion, skin contact, and eye contact.[4][5][6][7]
The structure of this compound contains two key functional groups that inform our safety strategy:
-
A Benzamide Group: Benzamide itself is suspected of causing genetic defects.[3][8][9][10] While this compound is not classified as such, the structural similarity necessitates caution.
-
An Allyl Group: Allyl compounds can be reactive and often exhibit irritant properties.[11][12] For instance, allyl alcohol is a known irritant to the eyes and respiratory system.[11]
Therefore, our PPE strategy must create a robust barrier to prevent any direct contact with the substance.
Hazard Summary Table:
| Hazard Classification | GHS Statement | Primary Exposure Routes | Key Considerations |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2][3] | Ingestion | Avoid creating dust; do not eat, drink, or smoke in the lab.[1][3][5] |
| Potential Skin Irritation | Not classified, but assumed based on related compounds. | Skin Contact | Prevent all skin contact through proper glove and lab coat usage.[4][5][6] |
| Potential Eye Irritation | Not classified, but assumed based on related compounds. | Eye Contact | Prevent all eye contact with appropriate safety eyewear.[4][5][6] |
| Potential Inhalation Hazard | Not classified, but assumed for dust/aerosols. | Inhalation | Minimize dust generation; handle in well-ventilated areas.[1][4][8] |
The Core Ensemble: Multi-Layered PPE Strategy
A multi-layered approach to PPE is crucial. Each component serves a specific purpose, and their combined use provides comprehensive protection. This aligns with the OSHA Laboratory Standard, which mandates the use of PPE wherever chemical hazards are present.[13][14][15]
a. Eye and Face Protection: The First Line of Defense
-
Why it's essential: The eyes are highly susceptible to chemical splashes and airborne particulates. Given that related compounds can cause serious eye irritation, robust eye protection is non-negotiable.[5][6]
-
Required PPE:
-
Safety Glasses with Side Shields: For handling small quantities of solid this compound where the risk of splashing is minimal.
-
Chemical Splash Goggles: This is the minimum requirement when handling solutions of this compound or any quantity of the solid that could become airborne.[16][17] They provide a complete seal around the eyes.
-
-
Procedural Note: Always ensure your eyewear fits snugly and is kept clean. Contaminated eyewear defeats its purpose.
b. Hand Protection: Preventing Dermal Absorption
-
Why it's essential: The hands are the most likely part of the body to come into direct contact with a chemical. While this compound is not specifically classified as a skin irritant, good laboratory practice dictates avoiding all skin contact.[5][6]
-
Required PPE:
-
Nitrile Gloves: These are the standard for handling most laboratory chemicals and provide adequate protection against incidental contact with this compound.
-
-
Protocol for Glove Use:
-
Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.
-
Donning: Don gloves over the cuffs of your lab coat to create a protective overlap.
-
Doffing: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Disposal: Dispose of used gloves in the designated chemical waste container immediately after use.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][8]
-
c. Body Protection: Shielding Against Spills and Splashes
-
Why it's essential: Your personal clothing offers insufficient protection against chemical spills. A lab coat acts as a removable barrier that protects your skin and clothing from contamination.[16][18]
-
Required PPE:
-
Laboratory Coat: A properly fitting, knee-length lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times. Ensure it is fully buttoned.[18]
-
-
Best Practice: Remove your lab coat before leaving the laboratory to prevent the spread of contamination. Contaminated lab coats should be professionally laundered and not taken home.[5][7]
d. Foot Protection
-
Why it's essential: Spills can easily reach the floor, and open-toed shoes or porous materials offer no protection.
-
Required PPE:
Operational Plan: From Weighing to Waste
A robust safety plan encompasses the entire workflow, from initial handling to final disposal.
Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always handle this compound in a well-ventilated area.[4][8] A chemical fume hood is strongly recommended, especially when handling larger quantities or if there is a potential for dust or aerosol formation.
-
Ensure an eyewash station and safety shower are readily accessible.[10]
-
Don all required PPE as described above.
-
-
Weighing and Transfer:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If possible, use a balance with a draft shield.
-
Clean any spills on the balance immediately with a damp cloth (using an appropriate solvent if necessary) and dispose of the cleaning materials as hazardous waste.
-
-
Disposal Plan:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused or waste this compound should be disposed of as chemical waste through a licensed disposal company.[6][8][9] Do not mix it with other waste streams unless compatibility is confirmed.[9]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Emergency Procedures: A Self-Validating System
Trustworthy protocols include clear, actionable steps for when things go wrong.
Exposure Response Decision Tree:
Caption: Decision tree for this compound exposure response.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5][6] Remove any contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][6] It is critical to seek immediate medical attention.
-
Ingestion: Since this compound is harmful if swallowed, rinse the mouth with water and seek immediate medical attention.[1][4] Do not induce vomiting.[4]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4][5][6]
By adhering to these comprehensive PPE and handling guidelines, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.
References
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Material Safety Data Sheet - N-Benzylbenzamide, 99% . Cole-Parmer. Available from: [Link]
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OSHA's PPE Laboratory Standards . Clarion Safety Systems. Available from: [Link]
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Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals . National Center for Biotechnology Information (NCBI). Available from: [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Available from: [Link]
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This compound | C10H11NO . PubChem, National Institutes of Health (NIH). Available from: [Link]
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Everything You Should Know About Allyl Chloride . CloudSDS. Available from: [Link]
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Allyl Alcohol Product Safety Bulletin . LyondellBasell. Available from: [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. Available from: [Link]
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ALLYL CHLORIDE Product Stewardship Manual . Olin Epoxy. Available from: [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
